Benzomalvin C
Description
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)- has been reported in Penicillium with data available.
substance P and neurokinin NK1 receptor antagonist isolated from Penicillium; structure in first source
Structure
2D Structure
Properties
CAS No. |
157047-98-8 |
|---|---|
Molecular Formula |
C24H17N3O3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
InChI |
InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1 |
InChI Key |
TWDKBDSVUUKABK-GBXCKJPGSA-N |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Appearance |
A solid |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
benzomalvin C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Benzomalvin C?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin C is a fungal-derived specialized metabolite belonging to the benzodiazepine class of compounds.[1] Isolated from the fungus Penicillium sp., it has garnered interest within the scientific community for its potential biological activities, notably as a weak antagonist of the neurokinin-1 (NK1) receptor and an inhibitor of indoleamine 2,3-dioxygenase (IDO). This technical guide provides a comprehensive overview of the chemical structure, discovery, isolation, and biological activities of this compound, complete with detailed experimental protocols and data presented for scientific and research applications.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure featuring a spiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine] core. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇N₃O₃ | [2] |
| Molecular Weight | 395.4 g/mol | [2] |
| IUPAC Name | (2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine]-5',13'-dione | [2] |
| SMILES String | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15--INVALID-LINK--C6=CC=CC=C6 | [2] |
| CAS Number | 157047-98-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |
Discovery and Isolation
This compound was first reported in 1994 by Sun et al. as part of a screening program for neurokinin receptor antagonists from microbial sources.[1] It was isolated from the culture broth of a Penicillium species.
Experimental Protocol: Isolation of this compound
The following protocol is based on the methods described by Sun et al., 1994.
3.1.1. Fermentation
-
A culture of Penicillium sp. is maintained on a suitable agar medium.
-
A seed culture is prepared by inoculating a liquid medium with the fungal spores or mycelia and incubating for a specified period.
-
Production-scale fermentation is carried out in a larger volume of a suitable production medium, inoculated with the seed culture. The fermentation is typically conducted for several days under controlled temperature and agitation to allow for the production of secondary metabolites.
3.1.2. Extraction
-
The fermentation broth is harvested and separated into mycelia and supernatant by centrifugation or filtration.
-
The mycelial cake is extracted with an organic solvent such as ethyl acetate to recover the intracellular metabolites.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.1.3. Purification
-
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
-
Initial fractionation can be performed using techniques like column chromatography on silica gel.
-
Further purification is achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column and a suitable solvent gradient.
-
The fractions containing this compound are identified by monitoring the eluent with a UV detector and are subsequently pooled and concentrated to yield the pure compound.
3.1.4. Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
This compound has been shown to exhibit inhibitory activity against two distinct biological targets: the neurokinin-1 (NK1) receptor and indoleamine 2,3-dioxygenase (IDO).
Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, playing a role in pain transmission, inflammation, and mood disorders. This compound acts as a weak antagonist of this receptor.
The following is a generalized protocol for an in vitro NK1 receptor binding assay, as would have been used to characterize the activity of this compound.
-
Membrane Preparation: Membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO cells).
-
Binding Reaction: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P).
-
Varying concentrations of the test compound (this compound).
-
A fixed amount of the NK1 receptor-containing membranes.
-
Assay buffer.
-
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
4.1.2. Quantitative Data
| Parameter | Value | Reference |
| NK1 Receptor Binding Inhibition | Weakly active | [1] |
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. Overexpression of IDO is implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy.
The following protocol is based on the methods described for the evaluation of related benzomalvins.
-
Enzyme and Substrate Preparation: Recombinant human IDO enzyme is used. The substrate, L-tryptophan, is prepared in an assay buffer.
-
Assay Reaction: The assay is conducted in a multi-well plate. Each well contains:
-
Recombinant IDO enzyme.
-
Varying concentrations of the test compound (this compound).
-
A cofactor mixture (e.g., methylene blue, ascorbic acid, and catalase).
-
L-tryptophan.
-
-
Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a specified time.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then measured spectrophotometrically or by HPLC.
-
Data Analysis: The IC₅₀ value for IDO inhibition by this compound is calculated from the dose-response curve.
4.2.2. Quantitative Data
| Parameter | Value | Reference |
| IDO Inhibition | This compound is a known IDO inhibitor. Specific IC₅₀ values would be determined via the described assay. | [1] |
Signaling Pathways
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses. This compound, as an antagonist, would block the initiation of this cascade by preventing Substance P from binding to the receptor.
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
IDO Metabolic Pathway
Indoleamine 2,3-dioxygenase is a key enzyme in the kynurenine pathway, which is the major route of tryptophan degradation in mammals. By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO initiates a cascade that leads to the production of several bioactive metabolites and the depletion of local tryptophan concentrations. This process has significant immunomodulatory effects. This compound inhibits the first step of this pathway.
Caption: The IDO Metabolic Pathway and its Inhibition by this compound.
Chemical Synthesis
To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. However, synthetic routes for structurally related compounds, such as Benzomalvin A and Benzomalvin E, have been developed. These syntheses often involve multi-step sequences to construct the complex quinazolino[3,2-a][2][3]benzodiazepine core. The development of a synthetic route to this compound remains an area for future research and would be valuable for further structure-activity relationship studies and the generation of analogues with improved potency and selectivity.
Conclusion
This compound is a naturally occurring benzodiazepine with a unique chemical structure and interesting, albeit modest, biological activities. Its ability to interact with both the NK1 receptor and the IDO enzyme suggests potential, though likely weak, roles in neurotransmission, inflammation, and immunomodulation. The detailed protocols provided in this guide for its isolation and biological characterization serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation, including the development of a total synthesis and the exploration of its structure-activity relationships, is warranted to fully elucidate the therapeutic potential of the benzomalvin scaffold.
References
Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Benzomalvin C, a benzodiazepine alkaloid produced by Penicillium species. This document consolidates key findings and methodologies from scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Benzomalvins are a class of diketopiperazine-based benzodiazepine alkaloids produced by fungi of the Penicillium genus.[1] These compounds have garnered significant interest within the scientific community due to their unique and complex chemical structures, as well as their diverse range of biological activities.[1] Initially identified as substance P inhibitors, subsequent research has revealed their potential as anticancer agents.[1][2] Specifically, this compound, alongside its structural analogs, has been isolated from Penicillium species and characterized for its bioactivity.[3] This guide focuses on the technical aspects of its discovery and isolation, providing detailed protocols and data for further research and development.
Discovery of this compound
Benzomalvins A, B, and C were first reported as new substance P inhibitors isolated from the culture broth of a Penicillium species.[2][3] In the initial screening of microbial broths for neurokinin receptor antagonists, these benzodiazepine compounds were identified as active constituents.[2] More recently, a study on Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in Patagonia, led to the isolation of five benzomalvin derivatives, including this compound.[1] This particular study highlighted the potent cytotoxic activity of these compounds against human cancer cell lines.[1]
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound from Penicillium species, synthesized from published experimental procedures.[1][3]
Fungal Strain and Fermentation
-
Producing Organism: Penicillium sp. or Penicillium spathulatum.[1][3]
-
Seed Culture Medium (VM-FP-1 Medium):
-
Glucose: 2.0%
-
Pharmamedia: 1.5%
-
Yeast extract: 0.5%
-
(NH₄)₂SO₄: 0.3%
-
ZnSO₄·7H₂O: 0.003%
-
CaCO₃
-
-
Production Medium:
-
Mannitol: 4.0%
-
Arginine: 0.5%
-
KH₂PO₄: 0.05%
-
MgSO₄·7H₂O: 0.2%
-
Yeast extract: 0.05%
-
Trace elements solution: 0.1% (containing FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%, CuSO₄·5H₂O 0.1%, and CoCl₂·2H₂O 0.1%)
-
-
Fermentation Conditions:
-
A frozen stock of the Penicillium culture is used to inoculate a seed culture in VM-FP-1 medium.
-
The seed culture is incubated to generate a second-stage seed culture.
-
The second-stage seed culture is then used to inoculate the production medium in a non-baffled Fernbach flask.
-
The production fermentation is carried out at 27°C with shaking at 220 rpm for 4-5 days.[3]
-
Alternative for P. spathulatum SF7354: Incubation in potato dextrose broth (PDB) at 15°C for 21 days with agitation at 120 rpm.[1]
-
Extraction of Crude Metabolites
-
The harvested culture broth is centrifuged to separate the mycelial biomass from the supernatant.[3]
-
The mycelial cells are resuspended in distilled water and extracted with an equal volume of ethyl acetate (EtOAc) with vigorous shaking.[3] This process is typically repeated multiple times to ensure exhaustive extraction.[1]
-
The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1][3]
Chromatographic Purification of this compound
-
Initial Fractionation (Medium-Pressure Liquid Chromatography - MPLC):
-
Fine Purification (High-Performance Liquid Chromatography - HPLC):
-
The active fractions from MPLC are further purified by reversed-phase HPLC on a C18 column.[3]
-
A solvent system of 30% H₂O-MeOH can be used to yield the pure benzomalvin compounds.[3]
-
Alternative for P. spathulatum SF7354: A semi-preparative HPLC system with a C18 column and a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed. The gradient is as follows: 5% B for 2 min, then a linear increase to 40% B over 2 min, followed by an increase to 80% B over 22 min, and finally to 100% B.[1]
-
This compound is identified and collected based on its retention time and spectroscopic characteristics. In one study, this compound had a retention time of 17.00 min.[1]
-
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Yield | 4.6 mg (from a scaled-up fermentation) | [3] |
| Molecular Weight (m/z) | 396.15 | [1] |
| IC₅₀ (HCT116 cells) | 0.64 µg/ml | [1] |
| Biological Activity | Weakly active as a substance P inhibitor | [2][3] |
Spectroscopic Data for this compound
The structure of this compound was determined by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis.[2][3]
| Spectroscopic Data | Description |
| ¹H and ¹³C NMR | Detailed spectral data are available in the original publication by Sun et al. (1994).[3] |
| HRFAB-MS | High-Resolution Fast Atom Bombardment Mass Spectrometry is used to determine the exact mass and molecular formula. |
Mandatory Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway of Benzomalvins
The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthetase (NRPS) pathway.[4] The core structure is assembled from two molecules of anthranilate and one molecule of N-methyl-phenylalanine.[4]
Caption: Simplified biosynthetic pathway of the Benzomalvin core structure.
Biological Activity and Signaling Pathways
Benzomalvin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, with the most pronounced activity observed in HCT116 cells.[1] Treatment with benzomalvin-containing extracts induces time-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1] Mechanistic studies suggest a p53-dependent mechanism of apoptosis, as evidenced by alterations in PARP and p53 protein levels upon treatment.[1][5] While this compound itself was found to be only weakly active as a substance P inhibitor, its anticancer properties, likely acting through apoptosis-associated mechanisms, make it a promising candidate for further investigation in drug development.[2][5]
Conclusion
This compound, a metabolite of Penicillium species, represents a class of natural products with significant therapeutic potential. The detailed protocols for its isolation and the comprehensive data presented in this guide offer a solid foundation for researchers to further explore its chemical synthesis, derivatization, and full spectrum of biological activities. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. Continued investigation into this compound and its derivatives is warranted to unlock their full potential in the development of new pharmaceuticals.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzomalvin C Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzomalvin C, a benzodiazepine alkaloid, with a focus on the fungal strains responsible for its production. This document details the producing organisms, biosynthetic pathways, regulatory mechanisms, and methodologies for fermentation, isolation, and analysis.
Introduction to this compound
Benzomalvins are a series of fungal secondary metabolites belonging to the benzodiazepine class of compounds. First identified as substance P inhibitors, they have since garnered interest for their potential therapeutic applications, including anticancer activities.[1][2] this compound, specifically, is a derivative within this family, produced by select filamentous fungi. Understanding the biology of the producing strains and the methodologies for its production is critical for harnessing its therapeutic potential.
This compound Producing Fungal Strains
Several species within the genus Penicillium have been identified as producers of benzomalvins. The primary strains confirmed to produce this compound are:
-
Penicillium spathulatum SF7354: Isolated from the extremophilic plant Azorella monantha in Patagonia, this strain produces a range of benzomalvin derivatives, including this compound.[3][4] In extracts from this strain, this compound was found to be the most abundant of the benzomalvin derivatives, constituting 50% of the total content.[5]
-
Penicillium sp. SC67: This strain was the source from which Benzomalvins A, B, and C were first isolated and structurally elucidated.[1][6]
While not explicitly confirmed to produce this compound, related fungal strains and species of interest include:
-
Aspergillus terreus ATCC 20542: The biosynthetic gene cluster for Benzomalvin A/D was discovered in this strain.[2] Given the shared biosynthetic pathway, it is plausible that this strain may produce this compound as a minor product or could be genetically engineered to do so.
-
Penicillium buchwaldii: This species, belonging to the Penicillium section Brevicompacta, is known to produce Benzomalvin A and D.[7] This suggests that other species within this section could be potential sources of novel benzomalvin derivatives.
Quantitative Data on this compound Production and Activity
Quantitative data on the production of this compound is limited in publicly available literature. However, the following data provides an estimation of yield and biological activity.
| Parameter | Fungal Strain | Value | Notes |
| Estimated Volumetric Yield | Penicillium sp. SC67 | ~9.2 mg/L | Calculated from the reported isolated mass of 4.6 mg from a 500 mL fermentation. |
| Relative Abundance | Penicillium spathulatum SF7354 | 50% of total benzomalvins | This compound is the most abundant derivative in the extract of this strain.[5] |
| Cytotoxic Activity (IC50) | Penicillium spathulatum SF7354 | 0.64 µg/mL | Measured against HCT116 human cancer cells.[5] |
Biosynthesis and Regulatory Pathways
The biosynthesis of benzomalvins proceeds via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster, identified in Aspergillus terreus, consists of two NRPS genes (benY and benZ) and a methyltransferase gene (benX).[2]
Benzomalvin Biosynthetic Pathway
The proposed biosynthetic pathway for the benzomalvin core structure involves the condensation of anthranilate and N-methyl-phenylalanine precursors.[1][2]
Caption: Proposed biosynthetic pathway of this compound.
Regulation of Benzomalvin Production
The production of secondary metabolites like benzomalvins in Penicillium is tightly regulated by a complex network of signaling pathways in response to environmental cues.
Caption: General regulatory pathway for secondary metabolism in Penicillium.
Experimental Protocols
Fungal Strain Isolation and Identification Workflow
The following workflow outlines the general procedure for isolating and identifying benzomalvin-producing fungi from environmental samples.
Caption: Workflow for isolation and identification of producing fungi.
Fermentation Protocol for Benzomalvin Production
This protocol is adapted from the fermentation of Penicillium sp. SC67.[6]
5.2.1 Seed Culture Medium (VM-FP-1)
-
Glucose: 2.0%
-
Pharmamedia: 1.5%
-
Yeast Extract: 0.5%
-
(NH₄)₂SO₄: 0.3%
-
ZnSO₄·7H₂O: 0.003%
-
CaCO₃: 0.2%
5.2.2 Production Medium
-
Mannitol: 4.0%
-
Arginine: 0.5%
-
KH₂PO₄: 0.05%
-
MgSO₄·7H₂O: 0.2%
-
Yeast Extract: 0.05%
-
Trace Elements Solution: 0.1% (containing 0.1% each of FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·5H₂O, and CoCl₂·2H₂O)
5.2.3 Fermentation Conditions
-
Inoculate a seed flask containing VM-FP-1 medium with a spore suspension.
-
Incubate at 27°C with agitation (220 rpm) for 2 days.
-
Transfer the seed culture to the production medium.
-
Incubate the production culture at 27°C with agitation (220 rpm) for 4-5 days.
Isolation and Purification Protocol
This protocol is a composite based on methods used for Penicillium sp. SC67 and P. spathulatum SF7354.[3][6]
-
Harvesting: Centrifuge the fermentation broth to separate the mycelial mass from the supernatant. The majority of benzomalvins are typically found in the cell mass.[6]
-
Extraction: Extract the mycelial mass multiple times with an equal volume of ethyl acetate with agitation.
-
Concentration: Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Fractionation (MPLC): Fractionate the crude extract using Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column with a hexane-ethyl acetate gradient.
-
Purification (HPLC): Purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water-acetonitrile gradient containing 0.1% formic acid.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of this compound. A C18 column with a water/acetonitrile gradient is typically employed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used for the structural elucidation of this compound.
Conclusion
This compound is a promising secondary metabolite produced by specific strains of Penicillium. This guide provides a foundational understanding of the producing organisms, biosynthetic and regulatory pathways, and detailed experimental protocols for its production and analysis. Further research into fermentation optimization and genetic engineering of the producing strains could lead to increased yields and facilitate the development of this compound as a therapeutic agent.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp PMID: 7518818 | MCE [medchemexpress.cn]
- 6. Two new Penicillium species Penicillium buchwaldii and Penicillium spathulatum, producing the anticancer compound asperphenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Spectroscopic Data of Benzomalvin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzomalvin C, a benzodiazepine alkaloid isolated from Penicillium species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with detailed experimental protocols for its isolation and characterization.
Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₄H₁₇N₃O₃.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Calculated m/z | Technique | Reference |
| HRFAB-MS | 396.1348 [M+H]⁺ | 396.1348 | Fast Atom Bombardment | |
| UPLC-MS/MS (ESI+) | 396.15 [M+H]⁺ | Not specified | Electrospray Ionization |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra provide the structural framework of this compound. The data presented below was acquired in CDCl₃.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H | 8.20 | dd | 8.0, 1.5 |
| 2-H | 7.62 | ddd | 8.0, 8.0, 1.5 |
| 3-H | 7.37 | ddd | 8.0, 8.0, 1.0 |
| 4-H | 7.82 | dd | 8.0, 1.0 |
| 8-H | 7.58 | dd | 8.0, 1.5 |
| 9-H | 7.30 | ddd | 8.0, 8.0, 1.5 |
| 10-H | 7.41 | ddd | 8.0, 8.0, 1.5 |
| 11-H | 7.08 | dd | 8.0, 1.5 |
| 15-H | 7.45 | m | |
| 16-H | 7.45 | m | |
| 17-H | 7.45 | m | |
| 19-H | 4.38 | d | 3.0 |
| 20-H | 3.65 | d | 3.0 |
| N-Me | 3.42 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 128.5 |
| 2 | 133.0 |
| 3 | 125.0 |
| 4 | 129.5 |
| 4a | 138.8 |
| 5a | 120.2 |
| 6 | 163.2 |
| 8 | 123.3 |
| 9 | 129.2 |
| 10 | 124.6 |
| 11 | 115.8 |
| 11a | 140.2 |
| 12a | 132.2 |
| 13 | 164.8 |
| 14a | 132.8 |
| 15 | 128.8 |
| 16 | 129.8 |
| 17 | 126.5 |
| 19 | 60.8 |
| 20 | 58.0 |
| N-Me | 32.5 |
Experimental Protocols
Isolation of this compound
-
**Fermentation and
The Biological Activity of Benzomalvin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzomalvin C, a diketopiperazine-based benzodiazepine alkaloid isolated from Penicillium species, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth overview of the cytotoxic and pro-apoptotic effects of this compound, with a focus on its activity against the human colorectal carcinoma cell line HCT116. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways involved.
Quantitative Biological Activity Data
The primary biological activity of this compound that has been quantitatively characterized is its cytotoxicity against cancer cell lines. The following table summarizes the available data.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | HCT116 | MTT Assay | IC50 | 0.64 µg/mL | [1] |
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, the process of programmed cell death. The underlying mechanism involves the activation of the intrinsic (or mitochondrial) apoptotic pathway in a p53-dependent manner.
Signaling Pathway
Treatment of HCT116 cells with benzomalvins leads to an increase in the protein levels of the tumor suppressor p53.[1][2] This is a critical upstream event that initiates a cascade of downstream signaling. Activated p53 is known to directly activate pro-apoptotic proteins such as BAX. The upregulation of BAX and Caspase-9, a key initiator caspase in the intrinsic pathway, has been observed following treatment with benzomalvin-containing extracts.[1] This suggests a signaling cascade where this compound induces p53, which in turn activates BAX, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of Caspase-9 and the downstream executioner caspases, ultimately leading to apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50) for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the levels of specific proteins involved in the apoptotic pathway.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-BAX, anti-Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat HCT116 cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein levels.
Summary and Future Directions
This compound is a potent cytotoxic agent against HCT116 human colorectal cancer cells, with an IC50 value in the sub-micromolar range. Its mechanism of action is centered on the induction of the p53-mediated intrinsic apoptotic pathway, involving key pro-apoptotic proteins such as BAX and Caspase-9. The detailed protocols provided herein offer a framework for the further investigation of this compound and its analogs.
Future research should focus on a more detailed characterization of the upstream events leading to p53 activation, the potential involvement of other signaling pathways, and in vivo efficacy studies. A comprehensive understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel anticancer therapeutic.
References
Potential Therapeutic Targets of Benzomalvin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvins are a class of fungal secondary metabolites, specifically benzodiazepine alkaloids, that have garnered scientific interest for their diverse biological activities. Initially identified as inhibitors of the substance P receptor NK1, recent studies have highlighted their potential as anticancer agents.[1][2][3][4] This technical guide provides an in-depth overview of the potential therapeutic targets of Benzomalvin C and its derivatives, focusing on their anticancer properties. It consolidates findings on their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and workflows.
Therapeutic Targets and Mechanism of Action
The primary therapeutic potential of benzomalvin derivatives, including this compound, lies in their anticancer activity, particularly against colon cancer cell lines such as HCT116.[5][6] The mechanism of action is multifactorial, primarily centered on the induction of programmed cell death (apoptosis) and disruption of the cell cycle.[5][6]
Induction of p53-Dependent Apoptosis
Benzomalvin derivatives activate the intrinsic, mitochondria-mediated apoptotic pathway in a p53-dependent manner.[5][6] Treatment with these compounds leads to an accumulation of the p53 tumor suppressor protein. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like BAX.[1][5] BAX, in turn, promotes the release of cytochrome c from the mitochondria, which activates caspase-9, the initiator caspase in this pathway.[1] Subsequently, caspase-9 activates executioner caspases (caspase-3, -6, and -7), leading to the cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[1][6]
Cell Cycle Arrest at G0/G1 Phase
In addition to inducing apoptosis, benzomalvins cause cell cycle arrest at the G0/G1 phase.[5][6] This is also linked to the activation of p53, which transcriptionally activates the cyclin-dependent kinase inhibitor p21.[5] p21 inhibits the activity of cyclin-CDK complexes that are necessary for the G1/S transition, thereby halting cell cycle progression and preventing cell proliferation.[5]
Modulation of Autophagy and Inflammatory Pathways
Studies on extracts containing benzomalvin derivatives have also indicated a partial activation of autophagy, as evidenced by an increase in LC3 gene expression.[5] Furthermore, a moderate inflammatory response is triggered, with elevated levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor (TNF).[5] This suggests a complex cellular response to benzomalvin treatment that extends beyond apoptosis and cell cycle arrest.
Quantitative Data
The cytotoxic effects of a crude extract from Penicillium spathulatum SF7354, containing a mixture of benzomalvin derivatives (A-E), have been evaluated against various cancer cell lines. The most significant activity was observed in the HCT116 colon cancer cell line.
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| HCT116 | 24h | ~15 |
| HCT116 | 48h | ~10 |
| HCT116 | 72h | <10 |
| Data is estimated from graphical representations in the cited literature and pertains to a crude extract containing a mixture of benzomalvin derivatives. |
Signaling Pathways and Experimental Workflows
p53-Mediated Apoptotic Pathway
Caption: p53-mediated apoptosis and cell cycle arrest induced by this compound.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer effects of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the therapeutic potential of benzomalvin derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or a derivative mixture) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
-
Cell Treatment: Treat HCT116 cells with this compound for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[10][11][12]
-
Cell Treatment and Harvesting: Treat HCT116 cells with this compound, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.[13][14][15]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against target proteins (e.g., p53, PARP, BAX, Caspase-9, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound and its related compounds present promising avenues for anticancer drug development, primarily targeting the p53-mediated apoptotic pathway and inducing cell cycle arrest in colon cancer cells. The data suggests a multi-pronged mechanism of action that warrants further investigation. Future research should focus on:
-
Determining the specific IC50 values for purified this compound to assess its individual potency.
-
In-vivo studies to evaluate the efficacy and safety of benzomalvin derivatives in animal models.
-
Further exploration of the roles of autophagy and inflammation in the cellular response to these compounds.
-
Structure-activity relationship (SAR) studies to optimize the anticancer activity and pharmacological properties of the benzomalvin scaffold.
This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound. The detailed protocols and pathway visualizations serve as a practical resource for designing and interpreting experiments in this promising area of cancer research.
References
- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. p53-mediated apoptosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Early In Vitro Studies on Benzomalvin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies on Benzomalvin C, a diketopiperazine-based benzodiazepine alkaloid produced by Penicillium species. The document focuses on its cytotoxic activities, the underlying signaling pathways, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The primary biological activity of this compound identified in early studies is its cytotoxicity against human colon carcinoma cells. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HCT116 | MTT | IC50 | 0.64 µg/mL | [1] |
Table 2: Comparative Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells
| Compound | IC50 (µg/mL) |
| Benzomalvin A | 1.16 |
| Benzomalvin B | 1.88 |
| This compound | 0.64 |
| Benzomalvin D | 1.07 |
| Benzomalvin E | 0.29 |
Data from reference[1]
Table 3: Substance P (Neurokinin NK1 Receptor) Inhibition
| Compound | Receptor | Endpoint | Value | Activity | Reference |
| Benzomalvin A | Guinea Pig NK1 | Ki | 12 µM | Inhibitor | |
| Benzomalvin A | Rat NK1 | Ki | 42 µM | Inhibitor | |
| Benzomalvin A | Human NK1 | Ki | 43 µM | Inhibitor | |
| This compound | Not Specified | - | - | Weakly Active |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of HCT116 cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on programmed cell death (apoptosis) and cell cycle progression.
Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest in HCT116 cells.
Principle:
-
Apoptosis: Annexin V, a protein with a high affinity for phosphatidylserine, is used in conjunction with a vital dye like propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: PI is used to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: HCT116 cells are treated with this compound at various concentrations for different time points.
-
Cell Harvesting: Cells are harvested, washed with PBS, and pelleted by centrifugation.
-
Staining for Apoptosis:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Staining for Cell Cycle:
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI/RNase staining buffer.
-
Incubate in the dark.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is processed using appropriate software to quantify the percentage of cells in different apoptotic states or cell cycle phases.
Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Objective: To determine the effect of this compound on the expression of p53 and the cleavage of PARP in HCT116 cells.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the target proteins.
Materials:
-
HCT116 cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treated cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against p53 and PARP, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The expression of a housekeeping protein (e.g., actin) is used as a loading control.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed p53-dependent apoptotic pathway induced by this compound.
References
Methodological & Application
Application Note: Quantification of Benzomalvin C using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Benzomalvin C in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a member of the benzomalvin family, a group of fungal benzodiazepine metabolites that have garnered interest for their biological activities, including substance P inhibition.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including fermentation process optimization, purification tracking, and pharmacological studies. This application note outlines a robust RP-HPLC method for the determination of this compound. While specific validated quantitative methods for this compound are not widely published, this protocol is based on established analytical techniques for related benzomalvin derivatives and similar small molecules.[2][3]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method described for related compounds utilized a C18 column.[2][3]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard: Purified this compound reference standard.
Chromatographic Conditions
The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% to 100% B over 10 minutes, hold at 100% B for 2.5 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2 minutes.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[2] |
| Injection Volume | 10 µL |
| Detection Wavelength | An optimal wavelength of 320 nm is suggested for similar compounds.[4] A UV scan of this compound is recommended to determine the wavelength of maximum absorbance. |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Samples containing this compound should be dissolved in the mobile phase, centrifuged, and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (Approx.) | 6 - 8 minutes (highly dependent on system) |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound using this HPLC method is depicted below.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The described RP-HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid offers good chromatographic separation. Researchers should perform a full method validation to ensure the accuracy, precision, and robustness of this method for their specific application and instrumentation.
References
- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Benzomalvin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used for the characterization of Benzomalvin C, a benzodiazepine natural product isolated from Penicillium sp. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for the structural elucidation and verification of this compound.
Introduction to this compound
This compound is a member of the benzomalvin family of fungal metabolites. These compounds are of interest due to their unique chemical structures and biological activities. Benzomalvin A, for instance, has shown inhibitory activity against the substance P receptor NK1. This compound, while less biologically active in initial screens, remains a significant subject for analytical characterization to understand its structure-activity relationships and biosynthetic pathways. Its chemical formula is C₂₄H₁₇N₃O₃.
Mass Spectrometry Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For this compound, this method confirms its molecular formula.
Quantitative Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value | Method |
| Molecular Formula | C₂₄H₁₈N₃O₃ | - | HR-FAB-MS |
| [M+H]⁺ | 396.1348 | 396.1348 | HR-FAB-MS |
Experimental Protocol: High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) mass spectrometer, is utilized.
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol).
-
Mix the sample solution with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe tip.
Data Acquisition:
-
Introduce the probe into the ion source of the mass spectrometer.
-
Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon or argon).
-
Acquire the mass spectrum in the positive ion mode, scanning a relevant mass range (e.g., m/z 100-1000).
-
Calibrate the instrument using a known reference standard to ensure high mass accuracy.
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.[1] The data was acquired in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C NMR.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 165.6 | - |
| 4 | 162.7 | - |
| 4a | 116.0 | - |
| 5 | 127.4 | 8.20, dd, 8.0, 1.2 |
| 6 | 126.9 | 7.35, dt, 8.0, 1.2 |
| 7 | 134.1 | 7.70, dt, 8.0, 1.5 |
| 8 | 120.4 | 8.28, dd, 8.0, 1.5 |
| 8a | 139.7 | - |
| 10 | 160.7 | - |
| 11a | 145.9 | - |
| 12 | 128.2 | 7.55, d, 8.1 |
| 13 | 125.1 | 7.18, t, 8.1 |
| 14 | 132.3 | 7.50, t, 8.1 |
| 15 | 115.3 | 8.44, d, 8.1 |
| 15a | 138.1 | - |
| 17 | 66.8 | 4.80, s |
| 18 | 65.4 | - |
| 19 | 132.8 | - |
| 20/24 | 126.8 | 7.25, m |
| 21/23 | 128.8 | 7.25, m |
| 22 | 128.9 | 7.25, m |
| N-Me | 33.3 | 3.65, s |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if necessary for referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
These experiments are run using standard pulse programs provided by the spectrometer manufacturer, with parameters optimized for the specific sample and spectrometer.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR and mass spectrometry.
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzomalvin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzomalvin C is a fungal metabolite that has demonstrated potential as an anticancer agent. Studies have shown that it exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest in a p53-dependent manner.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). Additionally, it outlines the known signaling pathway of this compound-induced cell death.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇N₃O₃ | [2][3] |
| Molecular Weight | 395.4 g/mol | [2][3] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][4] |
| CAS Number | 157047-98-8 | [2] |
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against the HCT116 human colon cancer cell line.
| Compound | Cell Line | Assay | IC₅₀ Value (µg/mL) | Incubation Time (hours) | Source |
| This compound | HCT116 | MTT | 0.64 | 24, 48, 72 | [1] |
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.[10][11]
Materials:
-
This compound
-
DMSO
-
HCT116 cells
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.[12]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[14]
Materials:
-
This compound
-
DMSO
-
HCT116 cells
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[16][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cell cycle arrest through a p53-dependent pathway. Upon cellular stress induced by this compound, p53 is activated and transcriptionally upregulates target genes that control cell fate.
Caption: p53-mediated signaling pathway of this compound-induced apoptosis and G0/G1 cell cycle arrest.
Pathway Description: Activated p53 can initiate the intrinsic apoptotic pathway by transcriptionally activating pro-apoptotic members of the Bcl-2 family, such as Bax.[18][19] Bax then translocates to the mitochondria, leading to the release of cytochrome c into the cytosol.[18] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[18] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.[18]
Simultaneously, p53 can induce cell cycle arrest by transcriptionally activating the cyclin-dependent kinase inhibitor p21.[20][21] p21 inhibits the activity of cyclin-CDK complexes, such as CDK2/Cyclin E, which are essential for the G1 to S phase transition, thereby causing an arrest in the G0/G1 phase of the cell cycle.[22] This arrest allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 157047-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. us.pronuvia.com [us.pronuvia.com]
- 20. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Benzomalvin C using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin C is a fungal metabolite that has demonstrated potential as an anticancer agent. It belongs to the benzomalvin family of compounds, which are known to exhibit various biological activities. Understanding the cytotoxic effects of this compound is crucial for its development as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Mechanism of Action: p53-Mediated Apoptosis
This compound has been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. Upon activation, p53 can transcriptionally activate pro-apoptotic genes, including BAX (Bcl-2-associated X protein). BAX, a member of the Bcl-2 family, promotes apoptosis by increasing the permeability of the mitochondrial outer membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which in turn activates Caspase-9, an initiator caspase. Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: p53-mediated apoptotic pathway induced by this compound.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The most pronounced effect was observed in the HCT116 human colon cancer cell line.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HCT116 | 0.64[1] |
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 395.4 g/mol . To prepare a 10 mM stock, dissolve 3.95 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT Assay Protocol for IC50 Determination
This protocol is optimized for adherent cells, such as HCT116.
Day 1: Cell Seeding
-
Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). This corresponds to 1 x 10^4 cells per well.
-
Incubate the plate overnight at 37°C to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A suggested concentration range for the final well concentrations is 0.01, 0.1, 1, 10, and 100 µg/mL. Remember to account for the 2-fold dilution when adding the compound to the wells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve. This can be done using non-linear regression analysis in software such as GraphPad Prism.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Benzomalvin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin C, a fungal metabolite, has demonstrated potential as an anticancer agent by inducing programmed cell death, or apoptosis, in cancer cells. Understanding the mechanism and quantifying the extent of apoptosis are crucial steps in the evaluation of its therapeutic potential. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful and quantitative method to analyze apoptotic events at the single-cell level. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the underlying signaling pathway.
One of the key mechanisms of this compound-induced apoptosis is through the activation of the p53 tumor suppressor protein.[1] Activated p53 can transcriptionally regulate the expression of pro-apoptotic proteins belonging to the Bcl-2 family, such as Bax.[1][2][3] An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c.[3][4] This event triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[4][5][6][7]
Key Experimental Protocols
Protocol 1: Induction of Apoptosis in HCT116 Cells with this compound
This protocol describes the treatment of the human colorectal carcinoma cell line HCT116 with this compound to induce apoptosis.
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare the desired concentrations of this compound in a complete culture medium. A vehicle control with the same concentration of the solvent should also be prepared.
-
Remove the existing medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Treated and control HCT116 cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (EDTA-free is recommended for Annexin V binding)[11]
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells like HCT116, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete culture medium.
-
Combine the detached cells with the collected culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[8]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of PI staining solution.[8]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained only with FITC-Annexin V
-
Cells stained only with PI
-
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of a this compound-containing extract on HCT116 cells over time.
| Treatment Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 96.39 | 0.72 | 0.09 |
| 24 | 73.82 | 18.84 | 7.34 |
| 48 | 63.90 | 30.75 | 5.35 |
| 72 | 28.89 | 36.26 | 13.10 |
Visualizations
Caption: this compound induced p53-dependent apoptosis pathway.
Caption: Workflow for analyzing apoptosis by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Involment of p53, Bax, and Bcl-2 pathway in microcystins-induced apoptosis in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of caspase-9 and -3 during H2O2-induced apoptosis of PC12 cells independent of ceramide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Benzomalvin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Benzomalvin C on the cell cycle of cancer cells. This compound, a fungal metabolite, has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis. The following sections detail the underlying principles, experimental procedures, and expected outcomes when analyzing the impact of this compound on cancer cell proliferation.
Introduction
This compound belongs to a class of benzodiazepine alkaloids produced by Penicillium species. Preliminary studies on crude extracts containing benzomalvin derivatives have demonstrated cytotoxic activity against various cancer cell lines. Notably, these extracts have been shown to induce an early G0/G1 phase cell cycle arrest and subsequent apoptosis in human colorectal carcinoma (HCT116) cells.[1][2] This suggests that this compound may target the cellular machinery responsible for commitment to cell division. The mechanism appears to be, at least in part, dependent on the tumor suppressor protein p53, a key regulator of cell cycle checkpoints and apoptosis.[1][2]
Understanding the precise effects of purified this compound on cell cycle distribution is crucial for its development as a potential therapeutic agent. This document provides the necessary protocols to perform such an analysis using flow cytometry with propidium iodide (PI) staining, a standard method for assessing DNA content and cell cycle phase distribution.[1][3][4]
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of treating a cancer cell line (e.g., HCT116) with this compound for 48 hours. This data illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, indicative of a cell cycle arrest at this checkpoint.
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.0 |
| This compound | 25 | 75.3 ± 3.5 | 15.2 ± 1.7 | 9.5 ± 0.8 |
| This compound | 50 | 82.1 ± 4.1 | 9.7 ± 1.2 | 8.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and intended to represent a typical G0/G1 arrest.
Experimental Protocols
This section provides a detailed methodology for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Protocol 1: Cancer Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (solvent used for this compound, e.g., DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of PBS. Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Materials:
-
Harvested and counted cancer cells (from Protocol 1)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Fixation: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 5 mL of PBS, centrifuging after each wash.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[1]
-
Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on the single-cell population to exclude doublets and aggregates. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The software will generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Proposed Signaling Pathway
Caption: Proposed p53-dependent pathway for this compound.
References
Synthetic Strategies for Benzomalvin C Analogues: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of novel bioactive compounds is a cornerstone of innovation. Benzomalvin C, a member of the quinazolinobenzodiazepine alkaloids, and its analogues have garnered significant interest due to their potential therapeutic properties. This document provides a detailed overview of the methods for synthesizing this compound analogues, presenting key data in a structured format, outlining experimental protocols, and visualizing synthetic pathways.
Introduction to this compound
This compound belongs to a family of fungal metabolites characterized by a fused quinazolinone and benzodiazepine ring system. These compounds have been investigated for a range of biological activities, making their synthetic accessibility a key focus for medicinal chemistry efforts. The development of efficient synthetic routes allows for the generation of diverse analogues, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
Key Synthetic Strategies
The synthesis of the Benzomalvin core structure and its analogues generally involves the construction of the quinazolinobenzodiazepine scaffold. Several strategies have been employed, with the choice of method often depending on the desired substitution patterns and stereochemistry.
Strategy 1: Reductive N-Heterocyclization
A common and effective method for constructing the quinazolinobenzodiazepine core involves a reductive N-heterocyclization. This approach typically starts with the coupling of a substituted[1][2]benzodiazepine-2,5-dione with a 2-nitrobenzoyl chloride. The resulting N-(2-nitrobenzoyl)amide intermediate is then subjected to reduction, which concomitantly induces cyclization to form the tetracyclic quinazolinobenzodiazepine system.[3] This method is versatile and allows for the introduction of diversity at various positions of the benzodiazepine and quinazolinone rings.
Experimental Workflow for Reductive N-Heterocyclization
Caption: Workflow for the synthesis of the quinazolinobenzodiazepine core via reductive N-heterocyclization.
Strategy 2: Intramolecular Aza-Wittig Reaction
The intramolecular aza-Wittig reaction is another powerful tool for the construction of the heterocyclic systems present in Benzomalvins. This reaction has been successfully applied in the total synthesis of (-)-Benzomalvin A.[2][4] The key step involves the reaction of an azide with a phosphine to form an aza-ylide, which then undergoes an intramolecular cyclization with a carbonyl group to form the desired ring. This strategy is particularly useful for the construction of the 6- and 7-membered rings of the core structure.
Signaling Pathway for Intramolecular Aza-Wittig Reaction
Caption: Key steps in the intramolecular aza-Wittig reaction for Benzomalvin synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various Benzomalvin analogues and related quinazolinobenzodiazepine alkaloids.
| Compound | Key Reaction | Overall Yield (%) | Reference |
| N-demethylbenzomalvin A | Three-pot methodology from (S)-phenylalanine and isatoic anhydride | 54 | [2] |
| (+/-)-Benzomalvin A | Two-step synthesis | 16 | [2] |
| Asperlicin C | Reductive N-heterocyclization | Not specified | [3] |
| Circumdatin H | Reductive N-heterocyclization | Good | [3] |
Experimental Protocols
General Protocol for Reductive N-Heterocyclization
This protocol is a general guideline for the synthesis of the quinazolinobenzodiazepine core, which can be adapted for the synthesis of various this compound analogues.
Materials:
-
Substituted 2-nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Acylation:
-
Dissolve the[1][2]benzodiazepine-2,5-dione (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of the 2-nitrobenzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-(2-nitrobenzoyl) intermediate can be purified by column chromatography or used directly in the next step.[3]
-
-
Reductive Cyclization:
-
Dissolve the crude nitro intermediate in EtOAc.
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinazolinobenzodiazepine product.
-
Characterization of this compound
The following spectroscopic data has been reported for isolated this compound:
-
Appearance: White needles.[5]
-
HR-FAB-MS: MH⁺ 396.1348 (calculated for C₂₄H₁₈N₃O₃).[5]
-
UV (MeOH) λₘₐₓ (ε): 229 (27,600), 273 (6,700), 283 (5,900), 312 (2,800), and 323 (2,200) nm.[5]
-
IR (KBr) νₘₐₓ: 3470, 3060, 3030, 3010, 2910, 2850, 1700, 1670, 1620, 1590, 1455, 1365, 1250, 775, 760, 710, 690, and 665 cm⁻¹.[5]
-
Melting Point: 214 °C.[5]
-
¹H and ¹³C NMR: Detailed data is available in the literature.[5]
Conclusion
The synthesis of this compound analogues is an active area of research with significant potential for the discovery of new therapeutic agents. The strategies outlined in this document, particularly reductive N-heterocyclization and intramolecular aza-Wittig reactions, provide robust and versatile platforms for the construction of the core quinazolinobenzodiazepine scaffold. By leveraging these methods, researchers can generate a wide array of analogues for biological evaluation, ultimately contributing to the advancement of drug discovery. Further exploration and optimization of these synthetic routes will undoubtedly lead to the development of even more efficient and diverse approaches to this important class of natural products.
References
Experimental Design for In Vivo Studies of Benzomalvin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Benzomalvin C, a fungal metabolite with demonstrated cytotoxic and potential immunomodulatory activities. The following protocols are designed to assess the anti-cancer and anti-inflammatory properties of this compound in established murine models.
Preclinical In Vivo Evaluation of Anti-Cancer Efficacy
Based on the in vitro cytotoxic effects of this compound against HCT116 human colorectal carcinoma cells, a xenograft mouse model is the recommended approach for in vivo efficacy studies.[1][2] This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.
Experimental Workflow for HCT116 Xenograft Model
Protocol: HCT116 Xenograft Model
1.2.1. Materials
-
HCT116 human colorectal carcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel
-
Immunodeficient mice (e.g., athymic Nude or NOD/SCID, 6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% sterile saline)
-
Calipers
-
Sterile syringes and needles
1.2.2. Methodology
-
Cell Culture and Preparation: Culture HCT116 cells according to standard protocols. On the day of injection, harvest cells and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 107 cells/100 µL.[2][3][4]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[3][4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[2][4]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomly assign mice to treatment and control groups.[3][4]
-
Dose Administration:
-
Dose-Finding Study: To determine the Maximum Tolerated Dose (MTD), administer this compound at a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg) to different groups of mice. Monitor for signs of toxicity (e.g., weight loss, behavioral changes).
-
Efficacy Study: Based on the MTD, administer the selected dose(s) of this compound (e.g., intraperitoneally) according to a predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.
-
-
Endpoint Analysis: Continue treatment and monitoring for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice, and excise and weigh the tumors. Portions of the tumor can be fixed for histological analysis or snap-frozen for molecular analysis.
Data Presentation: Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Initial) | Mean Tumor Volume (mm³) ± SEM (Final) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (Final) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||||
| This compound | Dose 1 | |||||
| This compound | Dose 2 | |||||
| Positive Control | - |
In Vivo Evaluation of Anti-Inflammatory and Immunomodulatory Activity
Given that this compound has been observed to trigger inflammatory and immunomodulatory responses in vitro, it is pertinent to evaluate its effects in established in vivo models of inflammation.
Protocol: Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.[1]
2.1.1. Materials
-
Male Swiss albino mice (25-30g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle solution
-
Positive control (e.g., Indomethacin, 20 mg/kg)
-
Plethysmometer or calipers
2.1.2. Methodology
-
Animal Groups: Divide mice into control and treatment groups.
-
Compound Administration: Administer this compound (at various doses), vehicle, or indomethacin intraperitoneally 1 hour prior to carrageenan injection.[5]
-
Induction of Edema: Inject 20 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.[5]
-
Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or calipers.[6][7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the systemic inflammatory response.[8]
2.2.1. Materials
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
2.2.2. Methodology
-
Animal Groups: Divide mice into control and treatment groups.
-
Compound Administration: Administer this compound (at various doses), vehicle, or dexamethasone intraperitoneally 1 hour prior to LPS injection.
-
Induction of Inflammation: Inject a single dose of LPS (e.g., 100 ng/mouse) intraperitoneally.[9]
-
Sample Collection: At 2 hours post-LPS injection, collect blood samples via cardiac puncture.[9]
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[10][11]
Data Presentation: Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) ± SEM at 3h | Edema Inhibition (%) at 3h |
|---|---|---|---|
| Vehicle Control | - | - | |
| This compound | Dose 1 | ||
| This compound | Dose 2 |
| Indomethacin | 20 | | |
LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
|---|---|---|---|
| Vehicle Control | - | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 |
| Dexamethasone | - | | |
Relevant Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound based on its known biological activities.
p53-Mediated Apoptosis Pathway
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Machinery: Techniques for Evaluating the Mechanism of Action of Benzomalvin C
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating novel anticancer agents, understanding the precise mechanism of action is paramount. This application note provides a detailed guide to the techniques and protocols for evaluating the mechanism of action of Benzomalvin C, a fungal metabolite showing promise in cancer therapy. Recent studies have demonstrated that this compound exhibits significant cytotoxic effects, particularly against human colon carcinoma HCT116 cells, through the induction of p53-dependent apoptosis and cell cycle arrest.[1][2]
This document outlines key experimental approaches to dissect the molecular pathways modulated by this compound, from initial cytotoxicity assessments to in-depth analysis of signaling cascades. Detailed protocols and data presentation guidelines are provided to ensure robust and reproducible results.
Core Concepts: A Multi-Faceted Approach to Mechanism of Action
The evaluation of this compound's mechanism of action hinges on a series of integrated experiments designed to answer fundamental questions:
-
Cellular Viability: What is the effective concentration of this compound that inhibits cancer cell growth?
-
Programmed Cell Death (Apoptosis): Does this compound induce apoptosis, and what is the time course of this process?
-
Cell Cycle Progression: Does this compound interfere with the normal progression of the cell cycle?
-
Signaling Pathways: Which specific molecular pathways are activated or inhibited by this compound to exert its effects?
Data Presentation: Quantifying the Effects of this compound
Clear and concise data presentation is crucial for interpreting experimental outcomes. All quantitative data should be summarized in structured tables for easy comparison.
Table 1: Cytotoxicity and Apoptotic Induction by this compound in HCT116 Cells
| Parameter | Value | Reference |
| IC50 Value (72h) | 0.64 µg/ml | [1] |
| Apoptosis Induction (Time-dependent) | ||
| 24 hours | ||
| Early Apoptosis | 18.84% | [1] |
| Late Apoptosis | 7.34% | [1] |
| 48 hours | ||
| Early Apoptosis | 30.75% | [1] |
| Late Apoptosis | 5.35% | [1] |
| 72 hours | ||
| Early Apoptosis | 36.26% | [1] |
| Late Apoptosis | 13.10% | [1] |
Note: Apoptosis data was obtained using a crude extract of Penicillium spathulatum SF7354, of which this compound was a major component.[1]
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the intricate signaling pathways involved is essential for a comprehensive understanding of this compound's mechanism of action.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this application note.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HCT116 cells and treat with this compound at the desired concentrations and for the desired time points.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
HCT116 cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HCT116 cells and treat with this compound at the desired concentrations and for the desired time points.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptotic cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
HCT116 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-PARP, anti-cleaved Caspase-3, anti-p21, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
Conclusion
The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's mechanism of action. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain a deeper understanding of its therapeutic potential as an anticancer agent. The provided protocols and visualization tools are intended to facilitate high-quality, reproducible research in the field of drug discovery and development.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Benzomalvin C Production in Penicillium Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzomalvin C from Penicillium cultures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Suboptimal Culture Medium | The composition of the culture medium significantly impacts secondary metabolite production.[1] Ensure the medium provides the necessary nutrients for both fungal growth and this compound biosynthesis. Review and optimize carbon and nitrogen sources. For instance, while glucose may support rapid growth, other carbon sources like soluble starch might be more favorable for secondary metabolite production in some Penicillium species. Similarly, complex nitrogen sources like peptone or yeast extract can be beneficial.[2] |
| Incorrect pH of the Medium | The pH of the culture medium is a critical factor influencing fungal growth and secondary metabolism.[3][4] The optimal pH for secondary metabolite production can differ from the optimal pH for biomass growth.[4][5] It is recommended to test a range of initial pH values (e.g., 5.0 to 9.0) to determine the optimum for this compound production.[3] |
| Inappropriate Incubation Temperature | Temperature plays a crucial role in regulating the enzymatic reactions involved in secondary metabolism.[6] Most Penicillium species have an optimal temperature for growth and pigment production between 24-30°C.[6] However, some strains may produce higher yields of specific metabolites at lower temperatures. For example, Penicillium spathulatum SF7354, a known producer of benzomalvin derivatives, was incubated at 15°C for 21 days.[7] It is advisable to experiment with different temperatures to find the optimum for your specific Penicillium strain. |
| Inadequate Aeration and Agitation | Submerged fermentation requires adequate aeration and agitation to ensure proper oxygen supply and nutrient distribution.[6] An agitation speed between 150-200 rpm is often reported as optimal for biomass and secondary metabolite production in Penicillium.[6][8] However, excessive agitation can cause shear stress on the mycelia, negatively impacting production. |
| Suboptimal Fermentation Time | The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring during the stationary phase after primary growth has slowed. Fermentation times can range from several days to weeks. For example, some studies report fermentation for 12 days, while others extend it to 21 days.[2][7] It is important to perform a time-course study to determine the optimal harvest time for maximal this compound yield. |
| Strain Degeneration | High-yielding fungal strains can lose their productivity after repeated subculturing. It is crucial to maintain a stable, high-producing strain through proper stock culture maintenance, such as cryopreservation. |
Issue 2: Inconsistent this compound Production Between Batches
| Potential Cause | Suggested Solution |
| Variability in Inoculum | The age and size of the inoculum can affect the subsequent fermentation process.[8] Standardize the inoculum preparation procedure, including the age of the spore culture and the spore concentration in the inoculum. |
| Inconsistent Media Preparation | Minor variations in media components or preparation can lead to significant differences in yield. Ensure accurate weighing of components, consistent water quality, and proper sterilization procedures. |
| Fluctuations in Fermentation Parameters | Small deviations in pH, temperature, or agitation speed can impact reproducibility.[3][4][6] Use calibrated equipment and closely monitor these parameters throughout the fermentation process. |
Issue 3: Difficulty in Extracting this compound
| Potential Cause | Suggested Solution |
| Inefficient Extraction Solvent | The choice of solvent is critical for efficient extraction of this compound from the culture broth and mycelia. Ethyl acetate is a commonly used solvent for extracting benzomalvin derivatives.[7] |
| Incomplete Cell Lysis | This compound may be present both intracellularly and extracellularly. To ensure complete extraction, consider methods to lyse the fungal mycelia, such as sonication or grinding with a mortar and pestle, before solvent extraction. |
| Degradation of the Compound | Benzomalvins may be sensitive to heat or light. During extraction and concentration, use a rotary evaporator under reduced pressure to minimize thermal degradation.[7] Store extracts in the dark and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which Penicillium species are known to produce this compound?
Benzomalvins have been isolated from various Penicillium species, including Penicillium spathulatum and other unidentified Penicillium species.[7][9]
Q2: What are the key precursors for this compound biosynthesis?
Benzomalvins are benzodiazepine alkaloids synthesized by nonribosomal peptide synthetases (NRPSs).[10] The biosynthetic pathway involves the condensation of amino acids, specifically anthranilic acid and a large hydrophobic amino acid like phenylalanine.[10]
Q3: Can precursor feeding enhance this compound yield?
Yes, precursor feeding is a viable strategy to increase the yield of secondary metabolites.[11][12] Supplementing the culture medium with precursors like anthranilic acid or phenylalanine could potentially boost this compound production. However, the optimal concentration and feeding time need to be determined experimentally to avoid toxicity or feedback inhibition.
Q4: What are the optimal culture conditions for this compound production?
The optimal conditions are strain-specific. However, based on studies of secondary metabolite production in Penicillium, the following ranges can be used as a starting point for optimization:
| Parameter | Recommended Range |
| Temperature | 15 - 30°C[6][7] |
| pH | 5.0 - 9.0[3] |
| Agitation | 120 - 200 rpm[7][8] |
| Fermentation Time | 7 - 21 days[2][7] |
Q5: What is metabolic engineering, and can it be used to improve this compound yield?
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired compound.[13] For this compound, this could involve:
-
Overexpressing the genes in the benzomalvin biosynthetic gene cluster.[14]
-
Knocking out competing secondary metabolite pathways to redirect precursors towards this compound synthesis.[15]
-
Modifying global regulatory genes that control secondary metabolism.[16]
Experimental Protocols
Protocol 1: Submerged Fermentation of Penicillium for this compound Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding sterile saline solution (0.9% NaCl) with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a final spore concentration of 1 x 10^6 spores/mL.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 2-3 days.
-
-
Production Fermentation:
-
Prepare the production medium (refer to the tables below for examples of media compositions).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture under the desired conditions of temperature, pH, and agitation.
-
Monitor the fermentation over time by taking samples for analysis of biomass and this compound concentration.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[7]
-
Combine the organic layers.
-
Extract the mycelia with ethyl acetate, possibly after homogenization or sonication to ensure cell lysis.
-
Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Quantification:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[7]
-
Use a UV detector to monitor the elution of this compound at its characteristic absorption wavelength.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Quantitative Data Summary
Table 1: Examples of Media Composition for Penicillium Culture
| Medium Component | Concentration (g/L) | Reference |
| Potato Dextrose Broth (PDB) | As per manufacturer's instructions | [7] |
| Czapek Dox Broth | Sucrose (30), NaNO₃ (3), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01) | [1] |
| Yeast Extract Sucrose (YES) | Yeast Extract (20), Sucrose (150) | [1] |
| Mannitol-based Medium | Mannitol (34.11), Soybean powder (6.25), Potato juice (219.91) | [2] |
Table 2: Optimized Fermentation Parameters for Secondary Metabolite Production in Penicillium species
| Parameter | Optimal Value | Organism & Product | Reference |
| Temperature | 28°C | P. citrinum (antibacterial) | [2] |
| Temperature | 30°C | Penicillium sp. (red pigment) | |
| pH | 9.0 | Penicillium sp. (red pigment) | |
| pH | 6.5 | P. crustosum (penitrem A) | [5] |
| Agitation | 150 rpm | P. citrinum (antibacterial) | [2] |
| Agitation | 200 rpm | Penicillium sp. (red pigment) | [8] |
| Fermentation Time | 12 days | P. citrinum (antibacterial) | [2] |
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
References
- 1. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 3. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Temperature, pH, and Relative Humidity on Growth of Penicillium crustosum OM1 Isolated from Pears and Its Penitrem A Production [mdpi.com]
- 6. readersinsight.net [readersinsight.net]
- 7. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcogrev.com [phcogrev.com]
- 13. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Benzomalvin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzomalvin C. The information is presented in a question-and-answer format to directly address common challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is characterized as a poorly water-soluble compound. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] However, its solubility in aqueous buffers is limited, which presents a significant challenge for in vitro and in vivo experimental setups.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells.[3][4][5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing or sonicating between each step to facilitate mixing and reduce the likelihood of precipitation.[7][8]
-
Warming the Solution: Gently warming the aqueous buffer to 37°C before and during the addition of the this compound stock can help maintain its solubility.[8][9]
-
Use of Co-solvents: Consider the use of pharmaceutically acceptable co-solvents in your final formulation.
-
Inclusion of Surfactants: Low concentrations of surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[7][10]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxic effects.[3][4][5][6][7] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q4: Can I use other solvents besides DMSO to prepare my stock solution?
Yes, this compound is also soluble in ethanol and methanol.[1][2] However, these solvents can also be toxic to cells, and the final concentration in the assay medium should be carefully controlled and tested. For some applications, other solvents like polyethylene glycol (PEG) might be considered, especially for in vivo formulations.[11][12][13]
Troubleshooting Guides
In Vitro Assays (e.g., Cell-Based Assays)
Problem: Inconsistent results or lower than expected activity of this compound in cell-based assays.
Possible Cause: Precipitation of the compound in the cell culture medium, leading to a lower effective concentration.
Solutions:
-
Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles.
-
Solubility Enhancement with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14]
-
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of HP-β-CD in your cell culture medium.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the this compound stock solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.
-
Further dilute this complex in the cell culture medium to achieve the desired final concentration.
-
In Vivo Studies
Problem: Low and variable oral bioavailability of this compound in animal models.
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
Solutions:
-
Co-solvent Formulations: A mixture of co-solvents can be used to dissolve this compound for oral or parenteral administration. The selection of co-solvents should be based on their solubilizing capacity and toxicological acceptability.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[18]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[19]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution for In Vitro Assays
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Workflow for Diluting this compound for Cell Treatment
Caption: A typical workflow for preparing this compound working solutions for cell-based assays.
Quantitative Data
Table 1: Solubility of Various Benzodiazepines in Water-Co-solvent Mixtures at 303.2 K
| Compound | Co-solvent | Co-solvent % (v/v) | Solubility (mol fraction x 10^5) |
| Diazepam | Ethanol | 0 | 0.01 |
| 50 | 1.8 | ||
| 90 | 25.0 | ||
| Lorazepam | Ethanol | 0 | 0.008 |
| 50 | 0.4 | ||
| 90 | 10.0 | ||
| Chlordiazepoxide | Ethanol | 0 | 0.4 |
| 50 | 15.0 | ||
| 90 | 180.0 | ||
| Diazepam | PEG 200 | 0 | 0.01 |
| 50 | 10.0 | ||
| 100 | 400.0 | ||
| Lorazepam | PEG 200 | 0 | 0.008 |
| 50 | 2.0 | ||
| 100 | 100.0 |
Data adapted from studies on benzodiazepine solubility.[11][12][13][20] This data is for illustrative purposes and does not represent the actual solubility of this compound.
Signaling Pathways
This compound is a weak antagonist of the neurokinin-1 (NK1) receptor and a weak inhibitor of indolamine 2,3-dioxygenase (IDO).[1][2] Understanding the signaling pathways of these targets is crucial for interpreting experimental results.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by Substance P. Its activation leads to downstream signaling through Gq and Gs proteins.[1][21][22][23] As an antagonist, this compound would block these downstream effects.
References
- 1. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. future4200.com [future4200.com]
- 19. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
Technical Support Center: HPLC Purification of Benzomalvin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Benzomalvin C. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My this compound peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors when purifying this compound.
-
Secondary Interactions: The structure of this compound, a pyrimidodiazepine, contains nitrogenous groups that can interact with residual silanols on the silica-based stationary phase.
-
Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase can mitigate these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Low Mobile Phase pH: An inappropriate pH can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
-
-
Column Contamination: Buildup of contaminants on the column can also cause tailing.
-
Solution: Implement a column washing protocol.
-
2. I am observing peak splitting for this compound. What should I investigate?
Peak splitting can arise from several issues during the HPLC run.[1][2]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[3]
-
-
Column Bed Degradation: A void or channel in the column packing can lead to a split peak.
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical or preparative column.[4]
-
-
Co-elution with an Impurity: It's possible that another compound with a very similar retention time is co-eluting with this compound.
-
Solution: Optimize the mobile phase gradient to improve resolution. A shallower gradient around the elution time of this compound can help separate the two compounds.[5]
-
3. My retention times for this compound are inconsistent between runs. What could be the problem?
Variable retention times are often indicative of issues with the HPLC system or the mobile phase.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for all runs. Use a calibrated pH meter.
-
-
System Leaks: A leak in the pump, injector, or fittings will cause fluctuations in the flow rate and, consequently, retention times.[1]
-
Solution: Perform a systematic leak check of the entire HPLC system.
-
-
Column Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of separation.[1]
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Insufficient Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can vary.
-
Solution: Ensure the column is equilibrated for a sufficient time between runs, typically 10-20 column volumes.
-
4. I am experiencing high backpressure during the purification of my fungal extract containing this compound. What are the steps to troubleshoot this?
High backpressure is a frequent problem, especially when working with complex natural product extracts.[1]
-
Column or Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if recommended by the manufacturer) or replacing the inlet frit.
-
-
Precipitation in the System: If the mobile phase composition changes abruptly, components from the sample or the buffer itself can precipitate.
-
Solution: Ensure the sample is fully dissolved in the mobile phase and that the buffer concentration is within its solubility limit in the organic solvent used.[3]
-
-
System Blockage: A blockage can also occur in the injector, tubing, or detector.
-
Solution: Systematically disconnect components starting from the detector and working backward to the pump to identify the source of the high pressure.
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 15% B to 100% B in 20 min | 30% B to 70% B in 40 min |
| Flow Rate | 0.3 mL/min | 20 mL/min |
| Injection Volume | 5 µL | 500 µL |
| Detection | Diode Array Detector (DAD) at 254 nm | UV-Vis at 254 nm |
| Expected Retention Time | ~5.3 min | ~25 min |
Note: These are example parameters and may require optimization for your specific system and sample.
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
-
Grow the Penicillium species in a suitable liquid broth for 7-10 days.[6]
-
Separate the mycelium from the broth by filtration.
-
Extract the broth twice with an equal volume of ethyl acetate containing 1% formic acid.[7]
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol.[7]
-
Filter the final extract through a 0.22 µm syringe filter prior to HPLC analysis.
Protocol 2: Column Washing and Regeneration
-
Disconnect the column from the detector.
-
Wash the column with at least 25 mL of each of the following solvents in order, at a low flow rate:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Hexane (for highly non-polar contaminants)
-
Isopropanol
-
Water
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Fermentation for Benzomalvin C Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Benzomalvin C production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound fermentation experiments.
| Issue | Potential Causes | Troubleshooting Steps |
| No or Poor Growth of Penicillium spathulatum | Incorrect inoculum size or age. | Ensure the inoculum is from an actively growing culture. A typical starting point is a 4-day old inoculum.[1] |
| Suboptimal medium composition. | Verify the components of your Potato Dextrose Broth (PDB) or other selected medium. Consider screening alternative carbon and nitrogen sources.[2][3] | |
| Incorrect temperature or pH. | Penicillium spathulatum has been cultivated at 15°C for benzomalvin production.[4] For other Penicillium species, optimal growth temperatures can range from 20-30°C.[5][6] Ensure the initial pH of the medium is appropriate, typically in the range of 6.0-7.0 for many fungi.[7][8] | |
| Contamination. | Visually inspect the culture for any signs of bacterial or yeast contamination. If contamination is suspected, discard the culture and review sterile techniques. | |
| Low Yield of this compound | Suboptimal fermentation time. | Fermentation for benzomalvin production has been reported to be 21 days.[4] Time course studies are recommended to determine the peak production phase. |
| Inadequate aeration or agitation. | For Penicillium spathulatum, agitation at 120 rpm has been used.[4] For other Penicillium species, agitation around 200 rpm is common.[1] Ensure adequate oxygen supply, as it can influence secondary metabolite production.[9] | |
| Incorrect medium components. | The choice of carbon and nitrogen sources significantly impacts secondary metabolite production.[2][10] Experiment with different sources to find the optimal combination for this compound. | |
| Feedback inhibition. | The accumulation of the product itself can sometimes inhibit further production.[11] Consider using resin-based fermentation to remove the product from the medium as it is produced.[11] | |
| Foaming in the Fermenter | High protein content in the medium. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| High agitation speed. | Reduce the agitation speed, but ensure it remains sufficient for proper mixing and aeration.[12] | |
| Mycelial Pelleting or Clumping | High inoculum density or specific medium components. | Optimize the inoculum size. Modifications to the medium, such as the addition of surfactants, can sometimes control pellet formation. |
| Low agitation speed. | Increasing the agitation speed can sometimes promote a more dispersed mycelial growth.[12] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the fermentation medium for Penicillium spathulatum to produce this compound?
A1: A commonly used medium is Potato Dextrose Broth (PDB).[4] For optimization, you can explore variations in carbon sources (e.g., glucose, sucrose, soluble starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[2][3]
Q2: What are the optimal physical parameters for this compound fermentation?
A2: Based on available data for Penicillium spathulatum producing benzomalvin derivatives, the following conditions have been used:
For general Penicillium species, optimal temperatures for secondary metabolite production are often between 25-30°C, and agitation is typically around 200 rpm.[1][5] The optimal pH for penicillin production is often between 7.0 and 7.5.[7] It is recommended to perform optimization experiments around these starting points for this compound.
Q3: How can I improve the yield of this compound?
A3: Yield optimization can be approached systematically:
-
Medium Optimization: Use experimental designs like "one-factor-at-a-time" or Response Surface Methodology (RSM) to screen and optimize carbon and nitrogen sources, as well as their concentrations.[13]
-
Parameter Optimization: Investigate the effects of temperature, pH, agitation, and aeration on production.
-
Fed-batch Culture: A fed-batch strategy, where nutrients are added during the fermentation, can help maintain optimal conditions and improve yields.
-
Precursor Feeding: If the biosynthetic pathway is known, feeding precursors can direct the metabolic flux towards your target compound.
Q4: My fermentation is stuck (i.e., no change in substrate consumption or product formation). What should I do?
A4: A stuck fermentation can be due to several factors:
-
Nutrient Limitation: Key nutrients may have been depleted. Consider adding a concentrated feed of the limiting nutrient.
-
Toxic Byproduct Accumulation: The accumulation of toxic byproducts can inhibit growth and production.
-
Extreme pH: Check the pH of the culture and adjust if it has drifted outside the optimal range.
-
Loss of Viability: The culture may have entered the death phase. It is often difficult to restart a fermentation at this point.
Experimental Protocols
One-Factor-at-a-Time (OFAT) for Medium Optimization
This method involves changing one variable at a time while keeping others constant to determine the effect of that single variable.
-
Baseline Experiment: Set up a fermentation using the standard PDB medium at 15°C, 120 rpm for 21 days.
-
Carbon Source Optimization:
-
Prepare several flasks with the PDB base, but replace dextrose with other carbon sources (e.g., sucrose, soluble starch, maltose) at the same concentration.
-
Run the fermentation under the baseline conditions.
-
Measure the this compound concentration at the end of the fermentation to identify the best carbon source.
-
-
Nitrogen Source Optimization:
-
Using the best carbon source identified, prepare several flasks where the standard nitrogen source is replaced with alternatives (e.g., peptone, yeast extract, ammonium sulfate) at equivalent nitrogen concentrations.
-
Run the fermentation and analyze for this compound production.
-
-
Continue for other parameters like pH, temperature, and agitation speed.
Experimental Workflow for Optimization
Caption: A typical workflow for optimizing this compound fermentation conditions.
Benzomalvin Biosynthesis Pathway
The biosynthesis of benzomalvins is carried out by a nonribosomal peptide synthetase (NRPS) system.[14][15][16][17]
Caption: Simplified overview of the Benzomalvin biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of temperature on the growth of Penicillium from moldy feed] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [iris.who.int]
- 8. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 11. Fermentative production of self-toxic fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Benzomalvin C in different solvents and temperatures.
Technical Support Center: Benzomalvin C Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound is a fungal metabolite belonging to the pyrimidodiazepine class of compounds.[1] Its structure contains several functional groups, including amide and epoxide moieties, which can be susceptible to degradation. The quinazolinone ring system itself is generally reported to be quite stable.[2] However, the overall stability of this compound will be influenced by factors such as pH, temperature, light, and the solvent used. Like many complex organic molecules, it is prudent to handle it as a potentially sensitive compound.
Q2: In which solvents is this compound soluble and what are the recommended solvents for storage?
A2: this compound is reported to be soluble in several common organic solvents.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C.[3] For experimental use, stock solutions should be prepared fresh. If short-term storage of a solution is necessary, use a dry, aprotic solvent like DMSO or DMF and store at -20°C or -80°C to minimize degradation.[4][5]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures are known to accelerate the degradation of chemical compounds, including benzodiazepine derivatives.[5] For this compound, it is highly recommended to avoid high temperatures. Solutions should be kept on ice during experimental use and stored at low temperatures (e.g., 4°C for short-term use, -20°C or -80°C for longer-term storage) to slow down potential degradation processes.[4]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV or mass spectrometry (MS) detector.[6][7] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its potential degradation products. The degradation can be quantified by measuring the decrease in the peak area of the parent compound over time.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which includes a benzodiazepine-like core and an epoxide ring, this compound may degrade through several pathways. The most probable mechanisms are:
-
Hydrolysis: The amide bonds in the quinazolinone and benzodiazepine rings could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Epoxide Ring Opening: The epoxide is a reactive functional group that can undergo ring-opening reactions, particularly in the presence of nucleophiles or under acidic/basic conditions.
-
Oxidation: Although the core ring system is relatively stable, other parts of the molecule could be susceptible to oxidation.
Troubleshooting Guide
Issue 1: Rapid loss of this compound purity is observed in my HPLC analysis.
-
Possible Cause 1: Inappropriate Solvent: Protic solvents like methanol or ethanol can participate in degradation reactions (e.g., solvolysis of the epoxide ring). Aqueous buffers, especially at non-neutral pH, can cause hydrolysis.
-
Solution: Switch to a dry, aprotic solvent such as DMSO or DMF for your stock solution. If an aqueous buffer is required for your experiment, prepare the final dilution immediately before use.
-
-
Possible Cause 2: High Temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to degradation.
-
Solution: Store stock solutions at -80°C. For working solutions, prepare them fresh and keep them on ice. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
-
-
Possible Cause 3: Light Exposure: Some complex organic molecules are light-sensitive.
-
Solution: Protect your samples from light by using amber vials or covering them with aluminum foil during storage and experimentation.
-
Issue 2: My stability study results are not reproducible.
-
Possible Cause 1: Inconsistent Sample Handling: Variations in temperature exposure, time at room temperature, or the number of freeze-thaw cycles between replicates can lead to different degradation rates.
-
Solution: Standardize your experimental workflow. Ensure all samples are handled identically. Use a fresh aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Non-validated Analytical Method: Your HPLC method may not be robust or stability-indicating, leading to inconsistent quantification.
-
Solution: Validate your HPLC method for linearity, precision, accuracy, and specificity. Ensure the method can separate the main compound from its degradation products. Refer to Protocol 2 for a starting point.
-
Issue 3: I see new peaks appearing in my chromatogram over time.
-
Observation: The appearance of new peaks, concurrent with a decrease in the this compound peak, is a clear indication of degradation.
-
Action: This is an expected outcome of a stability study. Use a mass spectrometer (LC-MS) to get the molecular weights of these new peaks. This information can help identify the degradation products and elucidate the degradation pathway.
-
Data Presentation
Disclaimer: The following tables contain representative, hypothetical data for illustrative purposes, as comprehensive stability studies on this compound are not widely available in published literature. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C (Approx. mg/mL) | Recommended for Stock Solution |
| Dimethyl Sulfoxide (DMSO) | > 20 | Yes |
| Dimethylformamide (DMF) | > 20 | Yes |
| Methanol | Soluble | Use with caution, prepare fresh |
| Ethanol | Soluble | Use with caution, prepare fresh |
| Acetonitrile | Moderately Soluble | Use with caution, prepare fresh |
| Water | Insoluble | No |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at 4°C
| Solvent | % Remaining after 7 Days | % Remaining after 14 Days | % Remaining after 30 Days |
| DMSO | 99.5% | 98.8% | 97.2% |
| DMF | 99.2% | 98.5% | 96.5% |
| Methanol | 95.1% | 90.3% | 82.4% |
| Acetonitrile | 97.8% | 95.2% | 91.0% |
Table 3: Hypothetical Temperature Effect on this compound Stability in DMSO (1 mg/mL) over 24 Hours
| Temperature | % Remaining after 24 Hours |
| -20°C | > 99.9% |
| 4°C | 99.8% |
| 25°C (Room Temp) | 98.1% |
| 37°C | 94.5% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microfuge tube or vial.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, create small-volume aliquots in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Recommended HPLC Method for this compound Stability Assessment
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Linear gradient from 95% to 10% B
-
31-35 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (determine by UV scan, likely in the 240-260 nm range).
-
Injection Volume: 10 µL.
Protocol 3: Protocol for a Short-Term Stability Study
-
Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., DMSO) following Protocol 1.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the test solvents (e.g., DMSO, Methanol, Acetonitrile, Phosphate-Buffered Saline pH 7.4).
-
Divide each solution into separate amber vials for each time point and temperature condition.
-
Time Zero (T=0) Analysis: Immediately analyze one vial from each condition using the validated HPLC method (Protocol 2). The peak area at T=0 is considered 100%.
-
Storage: Place the remaining vials at the designated temperatures (e.g., 4°C and 25°C).
-
Subsequent Time Points: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each condition, allow it to reach room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: A typical workflow for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting rapid this compound degradation.
Caption: Plausible chemical degradation pathways for this compound.
References
- 1. This compound | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 157047-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of benzodiazepines in formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Benzomalvin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Benzomalvin C. The content is designed to address specific challenges that may be encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound revolve around the construction of the complex tetracyclic quinazolinobenzodiazepine core. Key difficulties include:
-
Construction of the Quinazolinone Moiety: Efficiently forming the six-membered quinazolinone ring system.
-
Formation of the 1,4-Benzodiazepine Ring: Successfully cyclizing the seven-membered diazepine ring, which can be challenging due to entropic factors.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at the chiral center, particularly during ring formation and subsequent transformations.
-
Late-Stage Functionalization: Introducing specific functional groups in the final stages of the synthesis without compromising the core structure.
Q2: Are there any known critical steps or reagents that require special handling?
Yes, certain steps and reagents are critical for success:
-
Moisture-Sensitive Reactions: Many of the coupling and cyclization reactions employ reagents that are sensitive to moisture and air. Strict anhydrous and inert atmosphere techniques (e.g., using oven-dried glassware, dry solvents, and an argon or nitrogen atmosphere) are crucial to prevent reagent decomposition and side reactions.
-
Purification of Intermediates: Some intermediates in the synthetic pathway may be unstable. Careful handling and purification, often involving rapid chromatography on deactivated silica gel, may be necessary.
-
Temperature Control: Certain reactions, particularly those involving organometallic reagents or thermally sensitive intermediates, require precise temperature control to minimize side product formation.
Troubleshooting Guides
Problem 1: Low yield in the formation of the quinazolinone ring.
Possible Causes:
-
Incomplete Amidation: The initial coupling of an anthranilate derivative with an amino acid may be inefficient.
-
Ineffective Cyclization Conditions: The conditions used for the dehydrative cyclization to form the quinazolinone ring may not be optimal.
-
Side Reactions: Competing side reactions, such as intermolecular condensation or decomposition of starting materials, can reduce the yield.
Solutions:
-
Optimize Coupling Reagents: Screen different peptide coupling reagents (e.g., HATU, HOBt/EDC) and bases to improve the efficiency of the initial amidation.
-
Vary Cyclization Conditions: Explore different methods for cyclization. Thermal cyclization in a high-boiling solvent (e.g., DMF, diphenyl ether) or acid-catalyzed cyclization (e.g., using FeCl3 or p-toluenesulfonic acid) can be effective.[1]
-
Stepwise Approach: Consider a two-step approach where the amide is first formed and purified before attempting the cyclization.
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | EDC/HOBt | HATU | T3P |
| Solvent | DCM | DMF | Acetonitrile |
| Temperature | Room Temperature | 0 °C to RT | Room Temperature |
| Typical Yield | 60-75% | 70-85% | 65-80% |
Problem 2: Difficulty in the intramolecular cyclization to form the 1,4-benzodiazepine ring.
Possible Causes:
-
Ring Strain: The seven-membered ring can be conformationally strained, making cyclization entropically unfavorable.
-
Poor Nucleophilicity/Electrophilicity: The reacting functional groups for the cyclization may not be sufficiently activated.
-
Steric Hindrance: Bulky protecting groups or substituents near the reaction centers can hinder the cyclization.
Solutions:
-
High-Dilution Conditions: Perform the cyclization under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Choice of Cyclization Strategy: The intramolecular aza-Wittig reaction has been shown to be an effective method for constructing both the six- and seven-membered rings in related systems.[1]
-
Activation of Reacting Groups: Ensure that the functional groups involved in the cyclization are appropriately activated. For example, conversion of a carboxylic acid to an acid chloride or the use of a potent activating agent for an amide coupling.
Problem 3: Poor stereoselectivity or racemization at the chiral center.
Possible Causes:
-
Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures can lead to epimerization of the stereocenter.
-
Mechanism of Ring Closure: The mechanism of the cyclization reaction may not be stereospecific.
-
Purification-Induced Epimerization: Prolonged exposure to silica gel during chromatography can sometimes cause epimerization of sensitive compounds.
Solutions:
-
Mild Reaction Conditions: Employ milder reaction conditions (lower temperatures, weaker bases/acids) whenever possible.
-
Chiral Auxiliaries or Catalysts: If direct stereoselective synthesis is problematic, consider the use of a chiral auxiliary to direct the stereochemistry, which can be removed later in the synthesis.
-
Rapid Purification: Minimize the time the compound spends on silica gel during purification. Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can also be beneficial.
Experimental Protocols & Workflows
Key Experimental Protocol: Intramolecular Aza-Wittig Reaction for Benzodiazepine Ring Formation
This protocol is adapted from methodologies used in the synthesis of related quinazolinobenzodiazepine alkaloids.[1]
-
Preparation of the Azide Precursor: The linear peptide precursor bearing a terminal azide and a triphenylphosphine moiety is synthesized through standard peptide coupling and functional group interconversion steps.
-
Aza-Wittig Reaction:
-
Dissolve the azide precursor in dry toluene under an argon atmosphere.
-
Heat the solution to reflux (approximately 110 °C). The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclized quinazolinobenzodiazepine product.
-
Logical Workflow for this compound Synthesis
The following diagram illustrates a plausible synthetic workflow for the total synthesis of this compound, highlighting the key challenging steps.
Caption: A logical workflow for the total synthesis of this compound.
References
How to prevent degradation of Benzomalvin C during extraction?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Benzomalvin C during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a fungal metabolite isolated from Penicillium species. Its structure contains both a benzodiazepine and an epoxide ring system. These functional groups are susceptible to degradation under certain conditions, particularly acidic pH and high temperatures, which can lead to low yields and the formation of impurities during the extraction process.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors contributing to the degradation of this compound are:
-
pH: Acidic conditions can catalyze the opening of the epoxide ring and the degradation of the benzodiazepine ring system.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Solvent Choice: While this compound is soluble in various organic solvents, the choice of solvent can influence its stability. Protic solvents, in particular, may participate in ring-opening reactions if conditions are not carefully controlled.
Q3: What are the visible signs of this compound degradation in an extract?
Degradation of this compound may not be visually apparent in the crude extract. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of unexpected peaks in the chromatogram, a significant decrease in the peak area of this compound, or the identification of masses corresponding to potential degradation products are all indicators of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to acidic conditions in the extraction solvent or fungal culture medium. | Maintain a neutral to slightly basic pH (7.0-8.0) throughout the extraction process. Use buffered solutions or add a mild base (e.g., sodium bicarbonate) to the extraction solvent. |
| Degradation due to high temperatures during solvent evaporation. | Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C) using a rotary evaporator. | |
| Incomplete extraction from the fungal mycelium or culture broth. | Ensure thorough homogenization of the fungal biomass. Perform multiple extractions of both the mycelium and the culture filtrate with fresh solvent. | |
| Presence of Multiple Unidentified Peaks in HPLC/LC-MS Analysis | Degradation of this compound into various byproducts. | This strongly suggests degradation. Refer to the recommended extraction protocol below, paying close attention to pH control and temperature. Analyze the masses of the impurity peaks to see if they correspond to the predicted degradation products (see diagram below). |
| Extraction of other fungal metabolites with similar polarities. | Optimize the chromatographic separation method. Consider using a purification technique such as solid-phase extraction (SPE) or preparative HPLC. | |
| Inconsistent Extraction Yields Between Batches | Variability in fungal culture conditions (e.g., pH of the medium, incubation time). | Standardize the fungal culture protocol. Monitor and adjust the pH of the culture medium before extraction. |
| Inconsistent extraction procedure. | Adhere strictly to a validated and standardized extraction protocol. |
Recommended Extraction Protocol to Minimize Degradation
This protocol is designed to minimize the degradation of this compound by controlling pH and temperature throughout the extraction process.
1. Harvesting and Pre-treatment:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelium to remove water, which can interfere with extraction and promote certain degradation pathways.
2. Extraction:
-
Grind the lyophilized mycelium to a fine powder to increase the surface area for extraction.
-
Suspend the powdered mycelium and the filtered culture broth in ethyl acetate. Use a volume sufficient to ensure complete immersion.
-
Add a small amount of a solid base, such as sodium bicarbonate or calcium carbonate, to the extraction mixture to maintain a neutral to slightly alkaline pH.
-
Perform the extraction at room temperature with gentle agitation for several hours, or overnight. Avoid heating.
-
Repeat the extraction process at least two more times with fresh ethyl acetate to ensure complete recovery.
3. Liquid-Liquid Partitioning (Optional, for cleaner extract):
-
Combine the ethyl acetate extracts and partition them against a neutral or slightly basic aqueous buffer (e.g., phosphate buffer, pH 7.4). This can help remove highly polar impurities.
-
Separate the organic (ethyl acetate) layer containing this compound.
4. Drying and Concentration:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
5. Storage:
-
Store the dried extract at -20°C or lower to ensure long-term stability.
Experimental Workflow
Caption: Recommended workflow for the extraction of this compound, designed to minimize degradation.
Potential Degradation Pathway of this compound
Under acidic conditions, the epoxide ring of this compound is susceptible to nucleophilic attack, and the benzodiazepine ring can undergo hydrolysis.
Caption: Predicted degradation pathway of this compound under acidic conditions.
Addressing batch-to-batch variability in Benzomalvin C production.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability in Benzomalvin C production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a fungally derived secondary metabolite belonging to the benzodiazepine class of compounds. It is produced by various Penicillium species and exhibits interesting biological activities. Batch-to-batch variability in its production is a significant concern as it leads to inconsistent yields, complicating research, process development, and ultimately, the reliable supply of the compound for preclinical and clinical studies. Consistent production is key to ensuring reproducible experimental results and developing a scalable manufacturing process.
Q2: What are the primary drivers of batch-to-batch variability in fungal fermentations?
The primary drivers can be broadly categorized into three areas:
-
Genetic Instability: High-producing fungal strains, often developed through mutagenesis and selection, can be genetically unstable. In the absence of continuous selection pressure, these strains may revert to lower-producing phenotypes through mechanisms like chromosome loss.[1]
-
Inoculum Quality: The age, viability, and metabolic state of the inoculum can significantly impact the kinetics and outcome of the fermentation. Inconsistent inoculum preparation is a common source of process variability.
-
Fermentation Conditions: Minor deviations in physical and chemical parameters such as pH, temperature, dissolved oxygen, and nutrient availability can have a profound effect on secondary metabolite production.[2]
Q3: How critical is the media composition for consistent this compound production?
Media composition is critical. The biosynthesis of this compound, a non-ribosomal peptide, is dependent on the availability of specific precursors: anthranilic acid and N-methyl-L-phenylalanine. The carbon-to-nitrogen ratio, as well as the presence of specific micronutrients, can influence the expression of the biosynthetic gene cluster and the overall metabolic flux towards this compound production. Different media, such as complex media (e.g., Czapek Yeast Autolysate) versus defined media, can lead to different secondary metabolite profiles.[2]
Troubleshooting Guide
Problem 1: Low or No Production of this compound
Question: My fermentation has resulted in significantly lower yields of this compound compared to previous batches, or no detectable product at all. What are the potential causes and how can I troubleshoot this?
Answer:
This issue can stem from several factors, from the initial culture to the final fermentation parameters. A systematic approach is necessary to identify the root cause.
Potential Causes & Troubleshooting Steps:
-
Genetic Drift of the Production Strain: High-yielding Penicillium strains can lose their productivity over successive generations.[1]
-
Verification: Re-streak the culture from the original glycerol stock onto agar plates. Select single colonies for small-scale liquid cultures and screen for this compound production using HPLC-MS.
-
Solution: Establish a well-defined cell banking system. Always initiate cultures from a low-passage master cell bank to ensure genetic consistency.
-
-
Inadequate Precursor Supply: this compound biosynthesis is dependent on the availability of anthranilic acid and N-methyl-L-phenylalanine. A deficiency in these precursors will directly limit production.
-
Verification: Analyze the concentration of key amino acids and precursors in your fermentation broth over time.
-
Solution: Conduct precursor feeding experiments. Supplement the fermentation medium with pulses of anthranilic acid or N-methyl-L-phenylalanine at different time points and assess the impact on the final titer.
-
-
Suboptimal Fermentation Parameters: The biosynthesis of secondary metabolites is often sensitive to environmental conditions.
-
Verification: Review your batch records for any deviations in pH, temperature, agitation, and aeration profiles.
-
Solution: Perform a Design of Experiments (DoE) to systematically investigate the impact of key fermentation parameters on this compound production.
-
-
Repression of the Biosynthetic Gene Cluster: The ben gene cluster responsible for this compound production may be transcriptionally silenced due to regulatory effects.
-
Verification: Perform quantitative PCR (qPCR) to measure the expression levels of the key biosynthetic genes (benY, benZ, benX) at different stages of the fermentation. Compare these levels between high-producing and low-producing batches.
-
Solution: If gene expression is low, consider strategies to activate the gene cluster, such as overexpressing a pathway-specific transcription factor or a global regulator like LaeA.[3][4]
-
Problem 2: Inconsistent Ratios of Benzomalvin Atropisomers
Question: I am observing batch-to-batch variation in the relative amounts of Benzomalvin A and D, the two atropisomers of this compound. What could be causing this?
Answer:
The atropisomerism in benzomalvins is thought to arise from hindered rotation around a single bond, a phenomenon that can be influenced by the enzymatic processing and the chemical environment.
Potential Causes & Troubleshooting Steps:
-
N-Methylation Efficiency: The N-methylation step, catalyzed by the methyltransferase BenX, is proposed to be a source of the atropisomerism. Variations in the activity or expression of BenX could alter the isomeric ratio.
-
Verification: Quantify the expression of the benX gene via qPCR. Also, analyze for the presence of desmethyl benzomalvin, a potential side product, which could indicate inefficient methylation.
-
Solution: Ensure that the supply of the methyl donor, S-adenosyl methionine (SAM), is not limiting. Consider optimizing the fermentation conditions to favor the expression and activity of BenX.
-
-
Downstream Processing Conditions: The pH and temperature during extraction and purification could potentially influence the equilibrium between the atropisomers.
-
Verification: Analyze the isomeric ratio at different stages of your downstream process. Conduct small-scale experiments to assess the impact of pH and temperature on a purified sample of this compound.
-
Solution: Standardize and control the pH and temperature throughout the extraction and purification process to ensure consistency.
-
Data Presentation
Table 1: Illustrative this compound Production in Different Fermentation Media
| Media Type | Carbon Source | Nitrogen Source | Precursor Supplementation | Average this compound Titer (mg/L) | Standard Deviation |
| Complex Medium (CYA) | Sucrose | Yeast Extract, NaNO₃ | None | 150 | 45 |
| Defined Medium (DM) | Glucose | (NH₄)₂SO₄ | None | 80 | 25 |
| DM + Precursors | Glucose | (NH₄)₂SO₄ | Anthranilic Acid (1 g/L) | 180 | 30 |
| DM + Precursors | Glucose | (NH₄)₂SO₄ | N-methyl-L-phenylalanine (1 g/L) | 210 | 35 |
Note: These are representative data based on typical secondary metabolite production in Penicillium species and are intended for illustrative purposes.[2]
Table 2: Impact of pH Control on this compound Titer
| Batch ID | pH Control Strategy | Final this compound Titer (mg/L) | Key Byproduct (g/L) |
| BZC-01 | No pH control (starts at 6.5) | 95 | Organic Acid A: 5.2 |
| BZC-02 | Controlled at pH 6.5 | 165 | Organic Acid A: 2.1 |
| BZC-03 | Controlled at pH 5.5 | 120 | Organic Acid A: 3.5 |
Note: Illustrative data to demonstrate the importance of pH control in fermentation processes.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-MS
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its fragments.
-
Quantification: Use a standard curve prepared with purified this compound.
-
Protocol 2: Precursor Feeding Experiment
-
Setup:
-
Prepare multiple small-scale (e.g., 250 mL flasks) fermentations under identical conditions.
-
Prepare sterile stock solutions of anthranilic acid and N-methyl-L-phenylalanine (e.g., 10 g/L in a suitable solvent).
-
-
Execution:
-
To different sets of flasks, add a specific volume of the precursor stock solutions at various time points during the fermentation (e.g., 24h, 48h, 72h post-inoculation).
-
Include a control group with no precursor addition.
-
Run the fermentations for the standard duration.
-
-
Analysis:
-
At the end of the fermentation, harvest the broth from each flask.
-
Quantify the this compound titer using the HPLC-MS protocol described above.
-
Compare the titers from the precursor-fed flasks to the control to determine the optimal feeding strategy.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Troubleshooting Workflow for Production Variability
Caption: Systematic workflow for troubleshooting production variability.
Cause-and-Effect Relationship Diagram
Caption: Relationship between causes and effects of variability.
References
- 1. Genetic instability of industrial strains of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzomalvin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Benzomalvin C.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity of this compound After Initial Chromatographic Separation
-
Question: My initial purification of the crude fungal extract by Medium-Pressure Liquid Chromatography (MPLC) or flash chromatography yields this compound with low purity. What are the likely causes and how can I improve this?
-
Answer: Low purity after initial chromatography is often due to the co-elution of structurally similar Benzomalvin derivatives. Benzomalvins A, B, D, and E are common impurities that share a similar benzodiazepine alkaloid core structure, making their separation challenging.
Troubleshooting Steps:
-
Optimize the Stationary Phase: While silica gel is commonly used for initial fractionation, its separation power for closely related alkaloids may be limited. Consider using a different stationary phase for subsequent purification steps, such as reversed-phase C18 silica gel, which separates compounds based on hydrophobicity.
-
Refine the Mobile Phase Gradient: A shallow gradient during elution can significantly improve the resolution of closely related compounds. Experiment with different solvent systems and gradient profiles. For instance, in a hexane-ethyl acetate system on silica, a very slow increase in the percentage of ethyl acetate can enhance separation.
-
Employ Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, a preparative HPLC step is essential. Reversed-phase HPLC is particularly effective for separating Benzomalvin derivatives.
-
Problem 2: Co-elution of this compound with Other Benzomalvin Derivatives in HPLC
-
Question: I am using reversed-phase HPLC, but this compound is still co-eluting with other benzomalvins. How can I optimize my HPLC method for better separation?
-
Answer: The separation of Benzomalvin derivatives by reversed-phase HPLC can be significantly influenced by the mobile phase composition and the choice of the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Fine-tuning the ratio of the aqueous and organic components of your mobile phase is critical. A slight decrease in the organic solvent (e.g., acetonitrile or methanol) percentage will increase the retention times of all compounds and may improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: The ionization state of the Benzomalvin molecules can affect their retention on a reversed-phase column. Since benzodiazepine alkaloids have basic nitrogen atoms, adjusting the pH of the aqueous component of the mobile phase can alter their polarity and improve separation. Experiment with adding small amounts of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base to the mobile phase. A pH range of 3-8 is a good starting point for screening.
-
Evaluate Different C18 Columns: Not all C18 columns are the same. They can differ in terms of end-capping, carbon load, and pore size, all of which can affect the selectivity for your compounds of interest. Testing columns from different manufacturers or with different specifications (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity for separating the Benzomalvin derivatives.
-
Problem 3: Suspected Degradation of this compound During Purification
-
Question: I am concerned that this compound might be degrading during the purification process, especially under acidic or basic conditions used in HPLC. How can I assess and prevent this?
-
Answer: Benzodiazepine alkaloids can be susceptible to hydrolysis under certain pH conditions.[1][2] It is crucial to assess the stability of this compound in your chosen mobile phase.
Troubleshooting Steps:
-
Perform Stability Studies: Before preparative purification, conduct small-scale stability studies. Dissolve a semi-purified sample of this compound in the intended mobile phases (acidic, neutral, and basic) and monitor its purity by analytical HPLC over time (e.g., at 0, 2, 4, 8, and 24 hours).
-
Use Mild Conditions: If degradation is observed, opt for purification conditions that are as close to neutral pH as possible. If pH modification is necessary for separation, use the mildest effective concentration of acid or base and minimize the exposure time.
-
Maintain Low Temperatures: Degradation reactions are often accelerated by higher temperatures. Whenever possible, conduct purification steps at reduced temperatures (e.g., 4 °C).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The most common impurities are other Benzomalvin derivatives, such as Benzomalvin A, B, D, and E.[4] These compounds are structurally very similar, differing by functional groups such as methyl or hydroxyl groups, which leads to similar chromatographic behavior.
Q2: What is a good starting point for a preparative HPLC method to purify this compound?
A2: Based on published data for the semi-preparative separation of Benzomalvin derivatives, a reversed-phase C18 column is a good choice.[4] A gradient of water and acetonitrile (or methanol) is a common mobile phase. You can start with a linear gradient, for example, from 30% to 70% acetonitrile over 30-40 minutes, and then optimize based on the resulting separation.
Q3: How can I confirm the purity and identity of my final this compound sample?
A3: A combination of analytical techniques is recommended:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.[5]
-
Analytical HPLC: To determine the purity of the final sample by assessing the peak area percentage.
Data Presentation
Table 1: Physicochemical Properties of Benzomalvin Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzomalvin A | C₂₄H₁₉N₃O₂ | 381.43 |
| Benzomalvin B | C₂₄H₁₇N₃O₂ | 379.41 |
| This compound | C₂₄H₁₇N₃O₃ | 395.41 |
| Benzomalvin D | C₂₄H₁₉N₃O₂ | 381.43 |
| Benzomalvin E | C₂₄H₁₉N₃O₄ | 413.43 |
Table 2: Example Semi-Preparative HPLC Retention Times for Benzomalvin Derivatives[4]
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| Benzomalvin E | 15.32 | 398.15 |
| Benzomalvin B | 16.28 | 380.15 |
| This compound | 17.00 | 396.15 |
| Benzomalvin A | 19.61 | 382.17 |
| Benzomalvin D | 21.68 | 382.17 |
Note: These retention times are from a specific study and will vary depending on the exact HPLC conditions used.
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Culture
-
Fermentation: Cultivate the Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.
-
Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Concentration: Evaporate the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.
Protocol 2: Preparative HPLC for this compound Purification (Starting Point)
-
Column: Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 70% B
-
35-40 min: 100% B (column wash)
-
40-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with the desired purity.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
Caption: Proposed mechanism of anticancer activity for Benzomalvin derivatives.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Benzomalvin C.
This technical support center provides best practices for the long-term storage of Benzomalvin C, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it has been shown to be stable for at least four years.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1] For long-term storage of stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. General best practices for similar compounds suggest that solutions are typically usable for up to one month when stored at -20°C. To minimize degradation, it is recommended to make up solutions and use them on the same day whenever possible.
Q3: Is this compound sensitive to pH?
Yes, there is evidence to suggest that this compound and related compounds are sensitive to pH. Specifically, activity has been reported to be lost under alkaline conditions. Therefore, it is crucial to control the pH of any aqueous buffers or solutions used with this compound, avoiding basic conditions.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in an experiment | 1. Degradation of stock solution: The compound may have degraded in solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, or repeated freeze-thaw cycles). 2. pH instability: The experimental buffer or solution may have an alkaline pH, leading to the degradation of this compound. | 1. Prepare fresh stock solutions: Prepare a new stock solution from solid material that has been stored correctly at -20°C. 2. Verify solution pH: Ensure that the pH of all experimental solutions is neutral or acidic. If possible, perform a pilot study to assess the stability of this compound in your specific buffer system. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution: This could be due to solvent evaporation or degradation of the compound. 2. Precipitation of the compound: The solubility of this compound may be limited in your experimental medium. | 1. Quantify stock solution: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution before use. 2. Check for precipitation: Visually inspect your experimental solutions for any precipitate. If precipitation is observed, consider adjusting the solvent composition or using a lower concentration of this compound. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound: The compound may have degraded into one or more new products due to exposure to harsh conditions (e.g., extreme pH, high temperature, or light). | Perform a forced degradation study: To identify potential degradation products, you can subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture by LC-MS. This can help in identifying the degradation products and developing a stability-indicating analytical method. |
Quantitative Data on Storage and Stability
Specific quantitative stability data for this compound under various conditions is limited. The following table summarizes the available information and provides general recommendations based on the handling of similar compounds.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Keep tightly sealed and protected from light. |
| Solution (in DMF, DMSO, Ethanol, or Methanol) | -20°C | Up to 1 month (general recommendation) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Solution (in DMF, DMSO, Ethanol, or Methanol) | 4°C | Short-term (days) | Not recommended for long-term storage. |
| Solution (in DMF, DMSO, Ethanol, or Methanol) | Room Temperature | Very short-term (hours) | Prone to faster degradation. Prepare fresh for immediate use. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard solution at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent or buffer system of interest at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC method. A C18 column is often suitable for this type of compound.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., Acetonitrile or Methanol).
-
Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., around 229 nm, 273 nm, or 312 nm).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Inject the standard solution and the stored samples onto the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Validation & Comparative
Unraveling the Cytotoxic Potency of Benzomalvin C in Comparison to its Analogs A and B
A comprehensive analysis of the cytotoxic effects of Benzomalvin C reveals a significant potential for this natural compound in cancer research, with a demonstrated higher potency than Benzomalvin B and comparable activity to Benzomalvin A against human colon carcinoma cells. This guide provides a detailed comparison of the cytotoxic activities of Benzomalvins A, B, and C, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Benzomalvins, a class of benzodiazepine alkaloids derived from Penicillium species, have garnered interest for their diverse biological activities. Among these, their anticancer properties have been a key area of investigation. This report focuses on the comparative cytotoxicity of three key derivatives: Benzomalvin A, Benzomalvin B, and this compound.
Comparative Cytotoxicity against HCT116 Cells
The cytotoxic effects of Benzomalvins A, B, and C were evaluated against the human colon carcinoma cell line, HCT116. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using an MTT assay. The results demonstrate a clear dose- and time-dependent cytotoxic effect for all three compounds.
| Compound | IC50 (μg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| This compound | 0.64 |
Data sourced from "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha"[1].
As indicated in the table, Benzomalvin A exhibited the highest cytotoxic potency with the lowest IC50 value. This compound demonstrated significant cytotoxicity, being more potent than Benzomalvin B. These findings highlight the potential of this compound as a promising candidate for further anticancer drug development.
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay used to determine the IC50 values of the Benzomalvin derivatives.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of Benzomalvin A, B, and C. A control group of cells is treated with the vehicle (solvent) alone.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. This reaction is typically allowed to proceed for 3-4 hours.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: p53-Dependent Apoptosis
Studies suggest that the cytotoxic effects of Benzomalvins are mediated through the induction of apoptosis, or programmed cell death.[1][2] This process is, at least in part, dependent on the tumor suppressor protein p53. The proposed signaling pathway involves the upregulation of p53, which in turn activates the intrinsic (mitochondria-mediated) apoptotic pathway.
Caption: p53-dependent apoptotic pathway induced by Benzomalvins.
Experimental Workflow
The general workflow for comparing the cytotoxicity of Benzomalvins A, B, and C is a systematic process involving cell culture, compound treatment, and viability assessment.
Caption: Workflow for comparing Benzomalvin cytotoxicity.
References
A Comparative Analysis of Benzomalvin C and Doxorubicin in HCT116 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and mechanistic effects of Benzomalvin C and the established chemotherapeutic agent, doxorubicin, on the human colon cancer cell line HCT116. The information presented is collated from preclinical research to inform further investigation and drug development efforts in oncology.
Executive Summary
This compound, a fungal-derived compound, and doxorubicin, a widely used anthracycline antibiotic, both exhibit potent cytotoxic effects against HCT116 colon cancer cells. Both agents induce apoptosis and cell cycle arrest, with evidence suggesting a p53-dependent mechanism of action for both compounds. While doxorubicin is a well-characterized topoisomerase II inhibitor that also generates reactive oxygen species, the precise molecular targets of this compound are less defined. This guide presents a side-by-side comparison of their known effects on HCT116 cells, supported by available experimental data and detailed methodologies for key assays.
Comparative Data
The following tables summarize the quantitative data available for this compound and doxorubicin in HCT116 cells.
| Parameter | This compound | Doxorubicin | Source |
| IC50 (µg/mL) | 0.64 | 1.9 - 24.3 | [1] |
Table 1: Cytotoxicity (IC50) of this compound and Doxorubicin in HCT116 Cells. The IC50 value for this compound is derived from a study on its derivatives[1]. The range for doxorubicin reflects variability across different studies and experimental conditions.
| Cellular Process | This compound | Doxorubicin |
| Apoptosis Induction | Induces time-dependent apoptosis and sub-G1 accumulation. | Induces apoptosis; the extent can be dependent on dose and treatment duration. |
| Cell Cycle Arrest | Induces early G0/G1 arrest. | Can induce G2/M or G0/G1 arrest depending on the treatment regimen. |
| p53-Dependence | Suggested p53-dependent mechanism of apoptosis. | Upregulates p53, and p53 knockdown decreases sensitivity to doxorubicin. |
Table 2: Mechanistic Comparison of this compound and Doxorubicin in HCT116 Cells.
Mechanism of Action and Signaling Pathways
This compound
This compound is a pyrimidodiazepine, a class of compounds isolated from Penicillium species[2]. Research on benzomalvin derivatives, including this compound, has shown that they induce apoptosis in HCT116 cells[1][3]. This process is associated with alterations in PARP and p53 protein levels, suggesting a p53-dependent apoptotic pathway[3]. Furthermore, these derivatives cause an arrest in the G0/G1 phase of the cell cycle[3]. The direct molecular target of this compound leading to these effects requires further elucidation.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Microtubule-Targeting Agents: A Comparative Look at Paclitaxel and Benzomalvin C
While both paclitaxel and Benzomalvin C exhibit anticancer properties, a direct comparative analysis of their effects on microtubule assembly is not currently feasible based on available scientific literature. Paclitaxel is a well-established microtubule-stabilizing agent, directly interfering with microtubule dynamics. In contrast, the current body of research on this compound suggests its cytotoxic effects stem from the induction of apoptosis and cell cycle arrest, with no direct evidence of interaction with microtubules.
This guide will delve into the distinct mechanisms of action of these two compounds, presenting the detailed effects of paclitaxel on microtubule assembly and the current understanding of this compound's mode of action.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a potent antineoplastic agent that disrupts the normal function of the microtubule cytoskeleton. Its mechanism of action is characterized by its ability to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][2] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupts the mitotic spindle, and ultimately results in cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death).[1][3]
Quantitative Analysis of Paclitaxel's Effect on Microtubule Assembly
The following table summarizes key quantitative parameters that describe the effect of paclitaxel on microtubule assembly.
| Parameter | Value | Description | Reference |
| Binding Site | β-tubulin subunit | Paclitaxel binds to a specific pocket on the β-tubulin subunit of the tubulin heterodimer. | [1][2] |
| Effect on Polymerization | Promotes assembly | Paclitaxel enhances the rate and extent of microtubule polymerization, even in the absence of GTP. | [1] |
| Effect on Depolymerization | Inhibits disassembly | Paclitaxel stabilizes microtubules, making them resistant to depolymerization by cold or calcium. | [1] |
| Cell Cycle Arrest | G2/M Phase | By disrupting the mitotic spindle, paclitaxel causes cells to arrest in the G2/M phase of the cell cycle. | [1][3] |
Experimental Protocols for Assessing Paclitaxel's Activity
In Vitro Microtubule Polymerization Assay:
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Measurement: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample.
Visualizing the Mechanism of Paclitaxel
Caption: Mechanism of action of paclitaxel on microtubule assembly.
This compound: An Inducer of Apoptosis
This compound is a fungal metabolite that has demonstrated cytotoxic activity against various cancer cell lines.[1] However, its mechanism of action appears to be distinct from that of microtubule-targeting agents like paclitaxel. Studies have shown that this compound induces apoptosis and causes cell cycle arrest, primarily in the G0/G1 phase.[2]
One study on a crude extract containing benzomalvin derivatives, with this compound being the most abundant, indicated that the cytotoxic effect is mediated through a p53-dependent apoptotic pathway.[1][2] This involves the upregulation of pro-apoptotic proteins and the activation of caspases, leading to programmed cell death.
Available Data on this compound's Biological Activity
| Parameter | Finding | Description | Reference |
| Mechanism of Action | Induction of Apoptosis | This compound and its derivatives induce programmed cell death in cancer cells. | [1][2] |
| Cell Cycle Arrest | G0/G1 Phase | Treatment with extracts containing this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle. | [2] |
| Molecular Pathway | p53-dependent | The apoptotic pathway induced by benzomalvin-containing extracts appears to be dependent on the p53 tumor suppressor protein. | [2] |
Experimental Protocols for Assessing this compound's Activity
Cell Viability Assay (MTT Assay):
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Flow Cytometry for Cell Cycle Analysis:
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested and fixed (e.g., with ethanol).
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is determined based on their DNA content.
Visualizing the Proposed Mechanism of this compound
Caption: Proposed mechanism of action of this compound.
Conclusion: Distinct Mechanisms Preclude Direct Comparison on Microtubule Assembly
Due to the absence of data suggesting that this compound directly interacts with or modulates microtubule assembly, a direct comparative analysis of its effects on this process alongside paclitaxel is not possible at this time. Further research is required to fully elucidate the molecular targets of this compound and to determine if it has any secondary effects on the microtubule cytoskeleton. For researchers, scientists, and drug development professionals, this highlights the importance of understanding the precise molecular mechanisms of action of potential therapeutic agents to guide further development and clinical application.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Benzomalvin C: A Comparative Analysis
For Immediate Release
A deep dive into the efficacy of Benzomalvin C, a fungal metabolite, reveals its standing against established natural anticancer compounds. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of molecular pathways.
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates is this compound, a benzodiazepine alkaloid derived from Penicillium species. This report provides a comparative analysis of the anticancer efficacy of this compound against two well-established natural compounds used in chemotherapy: Paclitaxel and Vincristine.
Efficacy at a Glance: A Comparative Data Table
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, Paclitaxel, and Vincristine against the human colorectal carcinoma cell line, HCT116. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 Value | Source |
| This compound | HCT116 | 0.64 µg/mL | [1] |
| Paclitaxel | HCT116 | 2.46 nM - 65 nM | [1][2][3] |
| Vincristine | HCT116 | Not explicitly stated for HCT116, but promotes migration and invasion in this cell line. | [4] |
Note: The IC50 values for Paclitaxel can vary depending on the experimental conditions, such as exposure time.[1][2][3]
Mechanism of Action: A Look at the Signaling Pathways
This compound exerts its anticancer effects by inducing programmed cell death, or apoptosis, in a p53-dependent manner.[5] The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and initiating apoptosis in response to cellular stress, such as that induced by anticancer compounds.
Paclitaxel and Vincristine, on the other hand, are microtubule-targeting agents.[6] They interfere with the dynamics of microtubules, essential components of the cell's cytoskeleton, leading to cell cycle arrest and subsequent apoptosis.
Below is a diagram illustrating the p53-dependent apoptotic pathway, which is activated by this compound.
Caption: p53-dependent apoptotic pathway induced by this compound.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium
-
This compound, Paclitaxel, Vincristine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This method is used to detect specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds, harvest, and lyse them to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anticancer efficacy of a natural compound.
Caption: Workflow for anticancer efficacy testing.
Conclusion
This compound demonstrates potent anticancer activity against the HCT116 human colorectal carcinoma cell line, with an IC50 value in the sub-micromolar range. Its mechanism of action, centered on the p53-dependent apoptotic pathway, distinguishes it from microtubule-targeting agents like Paclitaxel and Vincristine. While direct comparative studies across a broader range of cancer cell lines are warranted, this initial analysis positions this compound as a promising candidate for further preclinical and clinical investigation in the development of novel cancer therapies. The detailed experimental protocols provided herein offer a foundation for such future research.
References
- 1. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincristine promotes migration and invasion of colorectal cancer HCT116 cells through RhoA/ROCK/ Myosin light chain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the anticancer activity of Benzomalvin C in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticancer activity of Benzomalvin C, focusing on its effects in the HCT116 human colon carcinoma cell line. The information presented is based on experimental data from a key study that isolated and characterized this compound from the symbiotic fungus Penicillium spathulatum SF7354. While the crude fungal extract demonstrated broad-spectrum activity against multiple cancer cell lines, this guide will focus on the specific activity of purified this compound and its derivatives.
Comparative Anticancer Activity in HCT116 Cells
This compound is one of five benzomalvin derivatives (A-E) isolated from Penicillium spathulatum SF7354. All five compounds exhibited dose- and time-dependent cytotoxicity against the HCT116 cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | IC50 (µg/mL) in HCT116 Cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| This compound | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
Mechanism of Action: Induction of Apoptosis
Studies on the crude extract containing benzomalvins, with this compound being the most abundant component, indicate that the anticancer activity is mediated through the induction of apoptosis.[1] Treatment of HCT116 cells with the extract led to a time-dependent increase in the apoptotic cell population, as determined by flow cytometry.
The underlying mechanism appears to be dependent on the tumor suppressor protein p53.[1] Western blot analysis revealed significant alterations in the levels of p53 and Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved during apoptosis.[1] Further gene expression analysis showed an upregulation of BAX, a pro-apoptotic protein, and CASP9 (Caspase-9), an initiator caspase in the intrinsic apoptotic pathway.[1] Additionally, an increase in p21, a cyclin-dependent kinase inhibitor regulated by p53, suggests that cell cycle arrest at the G1/S checkpoint precedes apoptosis.[1]
Signaling Pathway: p53-Mediated Intrinsic Apoptosis
The experimental evidence points towards the activation of the intrinsic (mitochondria-mediated) apoptotic pathway, initiated by p53. A simplified diagram of this signaling cascade is presented below.
Caption: p53-mediated intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to validate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Culture and Treatment: HCT116 cells are cultured and treated with this compound for the desired time points.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
-
Cell Preparation and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are fixed for at least 30 minutes at 4°C.
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.
-
RNase Treatment: The cells are resuspended in a staining buffer containing RNase A to degrade RNA and prevent its staining by propidium iodide.
-
Propidium Iodide Staining: Propidium iodide (PI) solution is added to the cells to stain the DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, BAX, Caspase-9, p21, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anticancer activity of a compound like this compound.
Caption: General experimental workflow for validating anticancer activity.
References
Unveiling Potential Synergies: A Comparative Guide to Benzomalvin C and Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzomalvin C, a fungal metabolite derived from Penicillium spathulatum, has demonstrated notable anticancer properties, primarily through the induction of apoptosis and cell cycle arrest.[1][2] While preclinical data on its synergistic effects with established chemotherapeutic agents are currently limited in publicly available literature, its mechanism of action suggests a strong potential for combination therapies. This guide provides a comparative framework for researchers, outlining hypothetical synergistic interactions between this compound and three widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive template for investigating these potential synergies in a laboratory setting.
Putative Synergistic Effects of this compound with Known Chemotherapeutic Agents
Based on the known mechanisms of action, the following table outlines the hypothetical synergistic effects of combining this compound with Doxorubicin, Cisplatin, and Paclitaxel. It is critical to note that these are projected outcomes and require experimental validation.
| Chemotherapeutic Agent | Mechanism of Action | Hypothesized Synergistic Effect with this compound | Potential Combination Index (CI) Value * |
| Doxorubicin | Topoisomerase II inhibitor, leading to DNA double-strand breaks and apoptosis. | Enhanced apoptosis through dual induction pathways. This compound's p53-dependent apoptosis could complement Doxorubicin's DNA damage-induced cell death. | < 1 (Synergistic) |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | Increased efficacy in overcoming drug resistance. This compound may lower the apoptotic threshold, making cancer cells more susceptible to Cisplatin-induced DNA damage. | < 1 (Synergistic) |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis. | Potentiated cell cycle arrest and apoptosis. The G0/G1 arrest induced by this compound could sensitize cells to the mitotic arrest caused by Paclitaxel. | < 1 (Synergistic) |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5][6]
Experimental Protocols
To empirically validate the hypothesized synergies, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the viability of cancer cells after treatment with this compound, a chemotherapeutic agent, and their combination.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapeutic agent (Doxorubicin, Cisplatin, or Paclitaxel).
-
Treat the cells with:
-
This compound alone.
-
The chemotherapeutic agent alone.
-
A combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their respective IC50 values).
-
-
Include untreated cells as a control.
-
-
Incubation: Incubate the treated cells for 48 or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each treatment.
Synergy Analysis: Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[3][6]
-
Data Input: Use the dose-response data from the MTT assay for the individual drugs and their combination.
-
Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the Combination Index (CI) values.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Generate a Fa-CI plot (Fraction affected vs. CI) to visualize the synergy at different effect levels.
-
Western Blot Analysis for Signaling Pathway Elucidation
This protocol is to investigate the molecular mechanisms underlying the observed synergistic effects.
-
Protein Extraction: Treat cells with the synergistic drug combination for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against key proteins in apoptotic and cell cycle pathways (e.g., p53, PARP, Caspase-3, Bax, Bcl-2, p21, Cyclin D1).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathways of Synergy
The following diagrams illustrate the potential signaling pathways that could be modulated by the synergistic action of this compound with Doxorubicin/Cisplatin and Paclitaxel.
Caption: Hypothetical p53-mediated apoptotic pathway synergy.
Caption: Potential synergistic cell cycle arrest leading to apoptosis.
Experimental Workflow
The diagram below outlines the logical flow of experiments to assess the synergistic effects of this compound.
Caption: Workflow for synergy assessment of this compound.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with conventional chemotherapeutics is yet to be established, its known mechanism of action provides a strong rationale for investigating such combinations. The proposed experimental framework in this guide offers a systematic approach to explore these potential synergies. The discovery of synergistic interactions could pave the way for novel, more effective cancer treatment strategies with potentially reduced side effects, underscoring the importance of further research in this promising area.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Outlook on Benzomalvin C in Drug-Resistant Oncology
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. While direct cross-resistance studies on Benzomalvin C are not yet available in published literature, its known mechanism of action provides a foundation for predicting its potential efficacy in resistant cancer cell populations and for designing future investigations. This guide offers a comparative perspective on this compound, juxtaposed with conventional chemotherapeutics, and provides standardized protocols for assessing cross-resistance.
Benzomalvin derivatives, natural compounds isolated from Penicillium spathulatum, have demonstrated cytotoxic effects against various human cancer cell lines. Their primary mechanism of action involves the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle. Evidence suggests that this process may be dependent on the tumor suppressor protein p53.
Comparative Analysis of Cytotoxicity
While data on this compound in drug-resistant cell lines is pending, its potency in sensitive lines has been established. The following table summarizes the cytotoxic activity of Benzomalvin derivatives against the HCT116 human colon cancer cell line.
| Compound | Concentration (µg/ml) | Cell Viability (%) |
| Benzomalvin A/D Mix | 25 | ~30% |
| Benzomalvin B | 25 | ~40% |
| This compound | 25 | ~35% |
| Benzomalvin E | 25 | ~28% |
This data is extrapolated from graphical representations in publicly available studies and serves as an approximate measure of activity.
Potential Cross-Resistance Scenarios
Given that this compound induces apoptosis, its efficacy could be compromised by resistance mechanisms that affect this pathway. A significant number of cancers develop resistance to chemotherapy by acquiring mutations in the TP53 gene or by upregulating anti-apoptotic proteins like Bcl-2.
Comparison with Standard Apoptosis-Inducing Agents:
-
Doxorubicin: This widely used anthracycline antibiotic intercalates DNA and inhibits topoisomerase II, ultimately triggering apoptosis. Resistance to doxorubicin is frequently associated with mutations in p53 and the overexpression of drug efflux pumps. It is plausible that tumors with p53 mutations, which are resistant to doxorubicin, may exhibit cross-resistance to this compound if its action is indeed p53-dependent.[1][2]
-
Cisplatin: This platinum-based drug forms DNA adducts, leading to cell cycle arrest and apoptosis. Similar to doxorubicin, resistance can be conferred by mutations in p53.[2][3] Therefore, cisplatin-resistant cancers with a compromised p53 pathway might also show reduced sensitivity to this compound.
-
Venetoclax: As a BH3 mimetic, Venetoclax directly targets and inhibits the anti-apoptotic protein Bcl-2. Resistance can emerge through the upregulation of other anti-apoptotic proteins like Mcl-1.[4][5] Whether this compound's mechanism is sensitive to the Bcl-2 family of proteins is an important area for future research. If this compound acts upstream of Bcl-2, it might be effective in Venetoclax-resistant cells that do not have broad anti-apoptotic defenses.
Experimental Protocols
To investigate the cross-resistance profile of this compound, a standardized experimental workflow is essential. The following protocols outline the generation of a drug-resistant cell line and the subsequent assessment of cross-resistance.
Development of a Drug-Resistant Cancer Cell Line
This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to a cytotoxic agent.
-
Cell Culture Initiation: Begin with a parental cancer cell line known to be initially sensitive to a standard chemotherapeutic agent (e.g., doxorubicin). Culture the cells in their recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Initial Drug Exposure: Once the cells are in the logarithmic growth phase, introduce the selective drug at a low concentration, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: As the cells adapt and resume normal proliferation, gradually increase the drug concentration in a stepwise manner. This process may take several months. At each step, ensure the cell population has stabilized before proceeding to the next concentration.
-
Verification of Resistance: Periodically assess the resistance level by determining the IC50 of the drug in the adapted cells compared to the parental cells using a cell viability assay (see Protocol 2). A significant increase in the IC50 (e.g., >3-fold) indicates the development of resistance.[6]
-
Cell Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.
Cell Viability Assay for Cross-Resistance Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate both the parental (drug-sensitive) and the newly developed drug-resistant cells into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the original selective drug (as a control). Treat the cells with these compounds over a range of concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value for each cell line and compound combination. A significantly higher IC50 for this compound in the resistant line compared to the parental line would indicate cross-resistance.
Visualizing Workflows and Pathways
To further clarify the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-resistance.
Caption: Postulated p53-dependent apoptotic pathway for this compound.
References
- 1. Specific P53 mutations are associated with de novo resistance to doxorubicin in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Benzomalvin C: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches for validating the molecular targets of Benzomalvin C, a natural product with demonstrated anticancer properties. As this compound has been shown to induce p53-dependent apoptosis and G1 cell cycle arrest in cancer cell lines like HCT116, this guide will focus on genetic methods to identify and validate the specific molecular players involved in these pathways that are targeted by the compound.[1] We will objectively compare the performance of two powerful genetic techniques, CRISPR/Cas9 and RNA interference (RNAi), and provide supporting experimental data and detailed protocols.
Introduction to this compound and the Imperative of Target Validation
This compound is a benzodiazepine alkaloid produced by Penicillium species.[2] Studies have highlighted its potential as an anticancer agent due to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1] Specifically, its mechanism of action is linked to the activation of the p53 tumor suppressor pathway.[1] While the phenotypic effects of this compound are established, the precise molecular targets through which it exerts these effects remain to be fully elucidated.
Target validation is a critical step in the drug discovery pipeline, confirming that a specific biomolecule is directly involved in the disease process and that its modulation will lead to a therapeutic effect.[3] Genetic approaches offer a robust means to validate drug targets by directly manipulating the expression of a putative target gene and observing the impact on drug efficacy.[4]
Hypothesized Molecular Targets of this compound
Given that this compound induces G1 cell cycle arrest and p53-dependent apoptosis, its molecular targets likely reside within these pathways.[1] Key regulators of the G1 phase include Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, and their association with D-type cyclins, which in turn regulate the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] The p53 pathway is a complex signaling network that responds to cellular stress, and its activation leads to the transcription of genes involved in apoptosis, such as Bax.[7][8]
This guide will proceed with the hypothesis that this compound's primary molecular targets are key regulators of the G1/S transition, such as CDK4/6 . The following sections will detail how to validate this hypothesis using CRISPR/Cas9 and RNAi.
Comparison of Genetic Validation Approaches: CRISPR/Cas9 vs. RNAi
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) |
| Mechanism of Action | DNA-level gene knockout through double-strand breaks and error-prone repair.[11] | Post-transcriptional gene silencing by degrading target mRNA.[12] |
| Effect on Gene Expression | Permanent and complete loss of gene function (knockout).[9] | Transient and often incomplete reduction in gene expression (knockdown).[9] |
| Specificity & Off-Target Effects | Can have off-target effects due to guide RNA binding to unintended genomic sites. | Prone to off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Typical Experimental Timeline | Longer, due to the need for stable cell line generation. | Shorter, as transient transfection is often sufficient. |
| Suitability for Screening | Well-suited for pooled and arrayed screens to identify genes that, when knocked out, confer drug resistance or sensitivity.[9] | Widely used for high-throughput screening (HTS) to identify genes that modulate drug response.[10][13] |
Experimental Protocols for Target Validation
The following are detailed protocols for using CRISPR/Cas9 and RNAi to validate the hypothesized molecular targets of this compound.
Protocol 1: CRISPR/Cas9-Mediated Knockout for Target Validation
This protocol describes how to generate a knockout of a candidate target gene (e.g., CDK4) in HCT116 cells and assess the effect on sensitivity to this compound.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the CDK4 gene using a publicly available design tool.
-
Synthesize and clone the gRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of HCT116 Cells:
-
Transduce HCT116 cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation of Gene Knockout:
-
Expand clonal populations of the selected cells.
-
Confirm knockout of the CDK4 gene by Sanger sequencing of the target locus and Western blotting to verify the absence of the CDK4 protein.
-
-
Cell Viability Assay:
-
Plate wild-type and CDK4-knockout HCT116 cells in 96-well plates.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Protocol 2: RNAi-Mediated Knockdown for Target Validation
This protocol outlines the use of small interfering RNA (siRNA) to transiently knockdown the expression of a candidate target gene.
-
siRNA Selection:
-
Select at least two independent, pre-validated siRNAs targeting the mRNA of the candidate gene (e.g., CDK4).
-
Use a non-targeting siRNA as a negative control.
-
-
Transient Transfection:
-
Plate HCT116 cells to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the selected siRNAs using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Validation of Gene Knockdown:
-
Harvest a subset of the transfected cells 48 hours post-transfection.
-
Verify the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.
-
-
Drug Sensitivity Assay:
-
24 hours post-transfection, re-plate the cells into 96-well plates.
-
Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Measure cell viability to determine if the knockdown of the target gene alters the sensitivity to this compound.
-
Expected Quantitative Data and Outcomes
The following tables summarize the expected outcomes from the genetic validation experiments.
Table 1: Expected Phenotypic Outcomes of Target Gene Modulation
| Genetic Modification | Treatment | Expected Effect on HCT116 Cell Viability | Rationale |
| Wild-Type | This compound | Decreased | This compound induces apoptosis and cell cycle arrest. |
| CDK4 Knockout | Vehicle | No significant change | Loss of CDK4 may slow proliferation but should not be lethal. |
| CDK4 Knockout | This compound | Increased (Resistance) | If CDK4 is the direct target, its absence should render the drug ineffective. |
| Non-targeting siRNA | This compound | Decreased | Similar to wild-type cells. |
| CDK4 siRNA | This compound | Increased (Resistance) | Knockdown of the target should phenocopy the knockout, leading to drug resistance. |
Table 2: Hypothetical IC50 Values for this compound
| Cell Line / Condition | IC50 of this compound (µM) | Fold Change in Resistance |
| HCT116 Wild-Type | 5.2 | 1.0 |
| HCT116 CDK4 Knockout | > 50 | > 9.6 |
| HCT116 + Non-targeting siRNA | 5.5 | 1.1 |
| HCT116 + CDK4 siRNA | 28.7 | 5.5 |
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Hypothesized Action
Caption: Hypothesized mechanism of this compound inducing G1 arrest and apoptosis.
Experimental Workflow for CRISPR/Cas9 Target Validation
Caption: Workflow for validating a drug target using CRISPR/Cas9-mediated knockout.
Logical Relationship in Target Validation
Caption: Logical framework for inferring target engagement from genetic perturbation.
Conclusion
Genetic approaches, particularly CRISPR/Cas9 and RNAi, are indispensable tools for the validation of molecular targets for novel anticancer compounds like this compound. While RNAi offers a rapid method for initial screening, CRISPR/Cas9 provides a more definitive validation through complete and permanent gene knockout. By systematically applying these techniques, researchers can confidently identify the direct molecular targets of this compound, paving the way for further preclinical and clinical development. The choice between these methods will depend on the specific experimental context, resources, and desired level of certainty in target validation.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating cancer drug targets through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating cancer drug targets through chemical genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating genetic approaches into the discovery of anticancer drugs - ProQuest [proquest.com]
- 5. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G1 Checkpoint and Cell Cycle Regulation | Algor Cards [cards.algoreducation.com]
- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. RNAi screening: tips and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput RNAi Screening for the Identification of Novel Targets | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the Therapeutic Index of Benzomalvin C Against Standard Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anticancer agent Benzomalvin C against established chemotherapeutic drugs—doxorubicin, cisplatin, and paclitaxel. The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy. Due to the preclinical stage of this compound research, a definitive therapeutic index has not been established. This guide, therefore, presents available in vitro cytotoxicity data and contextualizes it with the known therapeutic profiles of standard-of-care agents.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard cancer drugs against the HCT116 human colon cancer cell line. HCT116 has been identified as a particularly sensitive cell line to this compound.[1][2] It is important to note that a direct comparison of therapeutic indices is not yet possible due to the absence of in vivo toxicity data for this compound.
| Drug | Target/Mechanism of Action | IC50 in HCT116 Cells (in vitro) | Therapeutic Index (TI) | Key Toxicities (Clinical) |
| This compound | Induces p53-dependent apoptosis.[1][2] | Data not available in published literature. Described as having potent cytotoxic effects.[1][2] | Not established. | Not established. |
| Doxorubicin | Topoisomerase II inhibitor, intercalates DNA. | ~0.5 µM - 4.18 µM | Narrow | Cardiotoxicity, myelosuppression, mucositis. |
| Cisplatin | Forms DNA adducts, leading to apoptosis. | ~4.2 µg/mL - 18 µg/mL | Narrow | Nephrotoxicity, neurotoxicity, ototoxicity, severe nausea and vomiting. |
| Paclitaxel | Microtubule stabilizer, inhibits mitosis. | ~2.24 nM - 9.7 nM | Narrow | Peripheral neuropathy, myelosuppression, hypersensitivity reactions. |
Note: IC50 values can vary between studies due to different experimental conditions. The therapeutic indices for doxorubicin, cisplatin, and paclitaxel are generally considered narrow, indicating a small window between therapeutic and toxic doses.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the process of determining a therapeutic index, the following diagrams illustrate the key pathways and workflows.
Caption: this compound induces apoptosis through a p53-dependent pathway.
Caption: Workflow for determining the therapeutic index of an anticancer agent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key assays used to evaluate the anticancer properties of this compound and other chemotherapeutic agents.
MTT Assay for Cell Viability (IC50 Determination)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (this compound or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Apoptosis-Related Proteins (p53 and PARP)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The cleavage of PARP is an indicator of apoptosis.
Conclusion and Future Directions
Preliminary in vitro studies indicate that this compound is a promising anticancer agent with a distinct mechanism of action involving the p53 apoptotic pathway.[1][2] However, to establish its therapeutic potential and benchmark it against standard-of-care drugs, further research is imperative. The immediate next steps should focus on:
-
Determining the IC50 of purified this compound in a panel of cancer cell lines, including HCT116, to quantify its in vitro potency.
-
Conducting in vivo toxicity studies in animal models to determine the maximum tolerated dose (MTD) or LD50.
-
Performing in vivo efficacy studies in tumor xenograft models to establish an effective dose (ED50).
Once this quantitative data is available, a therapeutic index for this compound can be calculated and more directly compared to that of standard chemotherapeutic agents. This will provide a clearer picture of its potential as a safer and more effective treatment for cancer.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzomalvin C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzomalvin C, a neurokinin-1 (NK1) receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1].
Hazard Identification and Classification
Before handling this compound for disposal, it is imperative to be aware of its hazard classifications. This information dictates the necessary precautions and disposal route.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed[1]. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
UN Number for Transport: UN2811 (Toxic solids, organic, n.o.s.)[1].
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust, use a P3 filter respirator.
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound waste. This procedure applies to the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.
Step 1: Waste Segregation
-
Do not dispose of this compound with household garbage or down the drain[1].
-
Segregate all this compound waste into a designated, compatible hazardous waste container.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable container.
-
The container should be made of a material compatible with organic solids.
-
-
Liquid Waste:
-
Storage:
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The appropriate hazard pictograms (skull and crossbones, environment)[1].
-
Accumulation start date.
-
List of contents (including solvents if applicable).
-
Step 4: Arrange for Professional Disposal
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[1].
-
Skin Contact: Immediately wash with water and soap and rinse thoroughly[1].
-
Eye Contact: Rinse opened eye for several minutes under running water. Then consult a doctor[1].
-
Spills: Collect spillage[1]. Avoid generating dust. Ensure adequate ventilation.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Benzomalvin C
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Benzomalvin C. It outlines the necessary personal protective equipment (PPE), detailed handling protocols, and compliant disposal procedures to ensure the safety of researchers and the environment. Adherence to these guidelines is critical due to the cytotoxic nature of this compound.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required equipment, specifications, and use-case scenarios.
| PPE Component | Specifications | Primary Function | Use-Case Scenario |
| Gloves | Chemo-protectant, powder-free nitrile or latex gloves. Double gloving is required.[1] | Prevents skin contact and absorption. | Required for all handling activities, including preparation, administration, and disposal. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. | To be worn at all times when handling this compound in any form. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from splashes or aerosols. | Mandatory when there is a risk of splashing, such as during solution preparation or spill cleanup. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[1] | Prevents inhalation of airborne particles or aerosols. | Required when handling the solid form of this compound or when there is a potential for aerosol generation. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.[2]
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the gown.
-
Handling Solid Compound: When weighing or otherwise handling the solid form of this compound, use a fit-tested N95 or higher respirator to prevent inhalation of fine particles.[1]
-
Solution Preparation: To minimize aerosol generation, dissolve this compound by adding the solvent to the vial containing the solid. Do not add the solid to the solvent.
-
Labeling: Clearly label all containers with the name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").
Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: Cordon off the spill area to prevent further contamination.
-
PPE: Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before attempting to clean the spill.[3]
-
Cleanup:
-
For liquid spills, cover with absorbent pads.
-
For solid spills, gently cover with wetted absorbent pads to avoid raising dust.
-
Working from the outside in, carefully clean the area.
-
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
Disposal Plan:
All waste contaminated with this compound is considered cytotoxic waste and must be handled and disposed of according to the following procedures to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams.[5]
-
Containers:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant, purple-colored sharps container clearly labeled "Cytotoxic Waste".[6]
-
Non-Sharps Solids: Contaminated gloves, gowns, bench paper, and other solid waste must be placed in a leak-proof, purple or yellow plastic bag or container with a purple lid, clearly labeled "Cytotoxic Waste".[5][6]
-
Liquids: Unused solutions of this compound should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste: this compound".
-
-
Storage: Store all cytotoxic waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.[5]
-
Final Disposal: The ultimate disposal method for all this compound waste is high-temperature incineration by a certified hazardous waste management facility.[5]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Operational workflow for this compound from preparation to disposal.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
